Osemozotan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEQBDCQPIZMLY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160127 | |
| Record name | Osemozotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137275-81-1 | |
| Record name | Osemozotan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osemozotan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSEMOZOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65825806Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Osemozotan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osemozotan (MKC-242) is a potent and selective serotonin 1A (5-HT1A) receptor agonist with a distinct pharmacological profile. It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A heteroreceptors. This dual action allows this compound to modulate serotonergic neurotransmission and influence the release of other key neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the development of therapeutics for a range of neuropsychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and obsessive-compulsive disorder.[1] Its mechanism of action is centered on its high-affinity and selective binding to the 5-HT1A receptor, leading to the activation of downstream signaling cascades that ultimately modulate neuronal activity and neurotransmitter release.
Pharmacodynamics: Receptor Binding and Functional Activity
This compound's primary mechanism of action is its direct interaction with the 5-HT1A receptor. Its binding affinity and functional potency have been characterized through various in vitro assays.
Receptor Binding Affinity
This compound demonstrates high and selective affinity for the human 5-HT1A receptor. Radioligand binding assays are instrumental in determining the binding affinity (Ki) of a compound for a specific receptor.
Data Presentation: this compound Binding Affinity
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| 5-HT1A | 0.35 | Rat | [3H]8-OH-DPAT | [2] |
| α1-adrenoceptor | 21 | Rat | [3H]Prazosin | [2] |
Lower Ki values indicate higher binding affinity.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
This protocol outlines the general steps for determining the binding affinity of this compound for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A receptor agonist)
-
Competitor: this compound (MKC-242)
-
Receptor Source: Rat hippocampal membranes or cells expressing the human 5-HT1A receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd value)
-
Increasing concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-labeled 5-HT1A ligand (e.g., serotonin) for non-specific binding.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Activity
This compound's functional activity as a 5-HT1A receptor agonist is characterized by its ability to activate G-protein signaling cascades. This is typically measured using GTPγS binding assays and cAMP accumulation assays.
2.2.1. GTPγS Binding Assay
The GTPγS binding assay measures the activation of G-proteins, a proximal event following GPCR activation. Agonist binding to a Gi/o-coupled receptor, such as the 5-HT1A receptor, facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Experimental Protocol: [35S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating [35S]GTPγS binding to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Radioligand: [35S]GTPγS
-
Agonist: this compound
-
Receptor Source: Rat brain membranes (e.g., hippocampus or cortex) or cell membranes expressing the 5-HT1A receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT
-
GDP: Guanosine 5'-diphosphate
-
Unlabeled GTPγS: For determining non-specific binding
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (to a final concentration of ~10-30 µM)
-
Increasing concentrations of this compound or vehicle (for basal binding).
-
Membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15-20 minutes).
-
Initiation of Reaction: Add [35S]GTPγS (to a final concentration of ~0.1-0.5 nM) to all wells to start the reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Termination, Filtration, and Washing: Terminate the reaction and process the samples as described in the radioligand binding assay protocol.
-
Quantification and Data Analysis: Count the radioactivity and calculate the specific binding. Plot the stimulated binding (as a percentage of the maximal response to a full agonist) against the logarithm of the this compound concentration to determine the EC50 value.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow of a [35S]GTPγS binding assay.
2.2.2. cAMP Accumulation Assay
Activation of the Gi/o-coupled 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This inhibitory effect can be quantified in a forskolin-stimulated cAMP accumulation assay.
Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the potency (IC50) of this compound in inhibiting forskolin-stimulated cAMP accumulation.
Materials:
-
Cells: Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)
-
Forskolin: An activator of adenylyl cyclase
-
This compound
-
cAMP Assay Kit: (e.g., ELISA, HTRF, or AlphaScreen-based)
-
Cell Lysis Buffer
-
Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Culture: Culture the 5-HT1A receptor-expressing cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent cAMP breakdown.
-
Agonist Treatment: Add increasing concentrations of this compound to the cells and incubate for a defined time.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Downstream signaling pathways of the 5-HT1A receptor.
The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to decreased production of cAMP and subsequently reduced activity of protein kinase A (PKA). Additionally, the Gβγ subunits can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which contributes to neuronal hyperpolarization and reduced neurotransmitter release. Furthermore, Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in regulating gene expression, cell survival, and synaptic plasticity.
In Vivo Pharmacological Effects
The in vivo effects of this compound are a direct consequence of its action on presynaptic and postsynaptic 5-HT1A receptors, leading to the modulation of various neurotransmitter systems.
Modulation of Neurotransmitter Release
In vivo microdialysis is a key technique used to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.
Experimental Protocol: In Vivo Microdialysis in the Prefrontal Cortex
Objective: To measure the effect of this compound administration on the extracellular levels of serotonin, dopamine, and other neurotransmitters in the medial prefrontal cortex (mPFC) of rats or mice.
Materials:
-
Animal Model: Rat or mouse
-
This compound
-
Microdialysis Probes: With a semi-permeable membrane of appropriate length and molecular weight cut-off
-
Stereotaxic Apparatus: For accurate probe implantation
-
Microinfusion Pump: To perfuse the probe at a constant flow rate
-
Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe
-
Fraction Collector: To collect dialysate samples
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify neurotransmitter levels.
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeted to the mPFC.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via subcutaneous or intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to determine the concentrations of serotonin, dopamine, and their metabolites.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the data for statistically significant changes.
Logical Relationship: this compound's Effect on Neurotransmitter Release
Caption: this compound's differential effects on neurotransmitter release.
Conclusion
This compound's mechanism of action is characterized by its high-affinity, selective, and functionally distinct agonism at presynaptic and postsynaptic 5-HT1A receptors. This leads to a complex modulation of serotonergic and other neurotransmitter systems. The in-depth understanding of its pharmacodynamics and signaling pathways, facilitated by the experimental approaches detailed in this guide, is crucial for the continued exploration of its therapeutic potential and the development of novel drugs targeting the 5-HT1A receptor. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of neuropharmacology and drug discovery.
References
Osemozotan: A Technical Guide to its High 5-HT1A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serotonin 1A (5-HT1A) receptor selectivity of Osemozotan (also known as MKC-242). This compound is a potent and highly selective agonist for the 5-HT1A receptor, a key target in the research and development of treatments for neuropsychiatric disorders such as anxiety and depression.[1] This document details the compound's binding affinity profile, functional activity, and the experimental methodologies used to characterize its selectivity.
Core Attributes of this compound
This compound is distinguished by its remarkable affinity and selectivity for the 5-HT1A receptor.[2] It demonstrates functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This profile is crucial for its pharmacological effects, which include modulating the release of several key neurotransmitters like serotonin, dopamine, and acetylcholine.[1][3]
Data Presentation: Receptor Binding Affinity Profile
The selectivity of this compound is quantified by its binding affinity (Ki), which is the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. This compound's affinity for the 5-HT1A receptor is in the sub-nanomolar range, while its affinity for other common central nervous system receptors is significantly lower, underscoring its high selectivity.
| Target Receptor | This compound (MKC-242) Ki [nM] | Reference |
| Serotonin 5-HT1A | 0.35 | |
| Adrenergic α1 | 21 | |
| Other Receptors (5-HT2, Dopamine, etc.) | Negligible Affinity Reported |
Table 1: Comparative binding affinities of this compound (MKC-242) for the human 5-HT1A receptor and the α1-adrenergic receptor. Data demonstrates a 60-fold selectivity for the 5-HT1A receptor over the α1-adrenergic receptor. The affinity for other screened neurotransmitter receptors was reported as negligible.
Signaling Pathways and Functional Activity
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist like this compound, the G-protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This canonical signaling pathway is a key mechanism for determining the functional potency and efficacy of 5-HT1A agonists.
Figure 1. 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
The determination of this compound's receptor selectivity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT1A receptor and various off-target receptors.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2, α1) or from homogenized brain tissue (e.g., rat hippocampus for 5-HT1A).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test Compound: this compound (MKC-242).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT1A).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions.
-
Instrumentation: Scintillation counter, filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and isolate membranes through differential centrifugation. Determine the final protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate tubes for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Figure 2. Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase activity.
Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at the 5-HT1A receptor.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and grow to an appropriate confluency.
-
Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Generate a standard curve to convert the raw signal to cAMP concentration.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the IC50 (or EC50) value, the concentration of this compound that produces 50% of its maximal inhibitory effect, using non-linear regression.
-
Figure 3. Workflow for Functional cAMP Assay.
Conclusion
The data overwhelmingly support the classification of this compound as a highly selective and potent 5-HT1A receptor agonist. Its sub-nanomolar affinity for the 5-HT1A receptor, combined with significantly lower affinity for other key CNS receptors, provides a strong basis for its use as a specific pharmacological tool in research. The detailed protocols provided herein offer a standardized framework for the in vitro validation of its selectivity and functional activity, ensuring robust and reproducible results for drug development professionals and researchers.
References
Osemozotan (MKC-242): A Technical Guide to its Discovery and Preclinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osemozotan (MKC-242) is a potent and highly selective serotonin 1A (5-HT1A) receptor agonist developed by Mitsubishi Chemical Corporation. It exhibits a distinct functional profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This unique mechanism of action has positioned this compound as a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Preclinical studies have demonstrated its potential therapeutic efficacy in a range of neuropsychiatric disorders, including anxiety, depression, obsessive-compulsive disorder (OCD), and aggression, as well as in the management of pain and substance dependence. This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound, with a focus on its pharmacological properties, key experimental data, and detailed methodologies.
Introduction
Alterations in the serotonergic system are implicated in the pathophysiology of numerous neuropsychiatric disorders.[1] The 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to inhibitory Gαi/o proteins, is a key target for therapeutic intervention.[2] this compound (MKC-242) was developed as a novel 5-HT1A receptor agonist with high affinity and selectivity.[1] Its chemical name is 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole.[3] This document details the preclinical journey of this compound, from its initial characterization to its evaluation in various animal models of human diseases.
Pharmacological Profile
Binding Affinity and Selectivity
This compound demonstrates high affinity for the 5-HT1A receptor and significantly lower affinity for other neurotransmitter receptors, underscoring its selectivity. In vitro binding studies have been crucial in establishing this profile.
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 0.35 | [4] |
| α1-adrenoceptor | 21 | |
| Other 5-HT, dopamine, and adrenergic receptors | >1000 (implied) |
Table 1: In Vitro Receptor Binding Affinity of this compound (MKC-242). This table summarizes the binding affinities (Ki) of this compound for the human 5-HT1A receptor and the α1-adrenoceptor. This compound shows a nearly 60-fold higher affinity for the 5-HT1A receptor compared to the α1-adrenoceptor and binds with almost 1000 times greater affinity to 5-HT1A receptors than to most other serotonin, dopamine, or adrenergic receptors.
Functional Activity
This compound acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonergic neurons in the raphe nuclei. Activation of these receptors inhibits serotonin synthesis and release. At postsynaptic 5-HT1A receptors, located in various brain regions including the hippocampus and cortex, this compound behaves as a partial agonist.
The functional activity of this compound at the Gαi-coupled 5-HT1A receptor can be assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the receptor.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human 5-HT1A receptor.
-
cAMP Assay:
-
Transfected cells are seeded in 384-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP assay.
-
-
Data Analysis: The concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
Preclinical Efficacy in Animal Models
This compound has been evaluated in several rodent models to assess its potential therapeutic effects.
Anxiolytic Activity
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds increase the time spent and the number of entries into the open arms. This compound has been shown to significantly increase the percentage of open-arm entries and the time spent in the open arms in mice, indicative of an anxiolytic effect. This effect is likely mediated by the activation of presynaptic 5-HT1A autoreceptors.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) elevated 40-50 cm above the floor.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by a video camera.
-
An automated tracking system is used to measure the number of entries into and the time spent in each arm.
-
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Anti-Aggressive Activity
In this model, pairs of mice that have been individually housed are subjected to mild foot shocks, which elicits aggressive fighting behavior. Anxiolytic and anti-aggressive drugs suppress this behavior. This compound has been shown to dose-dependently suppress foot shock-induced fighting in mice.
| Compound | ED50 (mg/kg, p.o.) |
| This compound (MKC-242) | 1.7 |
| Buspirone | 42 |
| Tandospirone | 80 |
| Diazepam | 2.0 |
Table 2: Anti-Aggressive Efficacy of this compound and Reference Compounds in the Foot Shock-Induced Fighting Test in Mice. This table presents the ED50 values for the suppression of fighting behavior. This compound demonstrates potent anti-aggressive effects, being significantly more potent than the azapirones buspirone and tandospirone.
-
Animals: Male mice are individually housed for a period of at least 4 weeks to induce isolation-induced aggression.
-
Apparatus: A fighting chamber with a grid floor capable of delivering electric shocks.
-
Procedure:
-
Two mice are placed in the chamber.
-
A series of electric foot shocks (e.g., 2 mA, 0.5-second duration, every 5 seconds) are delivered for a set period (e.g., 3 minutes).
-
The duration of fighting behavior (e.g., biting, wrestling) is recorded.
-
Animals are administered this compound or a vehicle orally at a specified time before the test.
-
-
Data Analysis: The total time spent fighting is measured, and the dose-dependent reduction in fighting time by this compound is determined to calculate the ED50.
Anti-Obsessional/Compulsive Activity
The marble burying test is used to model obsessive-compulsive-like behavior in rodents. Mice, when presented with glass marbles on top of deep bedding, will spontaneously bury them. Drugs with anti-compulsive properties, such as selective serotonin reuptake inhibitors (SSRIs), reduce the number of marbles buried. This compound has been shown to reduce marble burying behavior in mice without causing sedation, suggesting an anti-obsessional effect.
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
A single mouse is placed in the cage.
-
The mouse is left undisturbed for 30 minutes.
-
After the session, the mouse is removed from the cage.
-
The number of marbles that are at least two-thirds buried in the bedding is counted.
-
-
Data Analysis: The number of buried marbles is compared between this compound-treated and vehicle-treated groups.
Mechanism of Action: Neurotransmitter Modulation
This compound's effects are mediated through the modulation of various neurotransmitter systems secondary to its action on 5-HT1A receptors.
Serotonin and Dopamine Release
In vivo microdialysis studies have been instrumental in elucidating this compound's effects on neurotransmitter release. As a presynaptic 5-HT1A agonist, this compound reduces the firing of serotonergic neurons, leading to a decrease in serotonin release in projection areas. Paradoxically, this can lead to an increase in dopamine release in areas like the prefrontal cortex, which is thought to contribute to its therapeutic effects.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat or mouse.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Neurochemical Analysis: The concentrations of serotonin, dopamine, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously), and the resulting changes in neurotransmitter levels are monitored over time.
Pharmacokinetics
Pharmacokinetic studies in rodents have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Species | Route | Reference |
| tmax | 15 minutes | Rat/Mouse | Oral | |
| AUC | 2.943 mg·hr·L−1 | Rat/Mouse | Oral | |
| Half-life (t1/2) | 1.3 hours | Rat/Mouse | Oral |
Table 3: Pharmacokinetic Parameters of this compound in Rodents. This table summarizes the key pharmacokinetic parameters of this compound following oral administration in rats and mice.
Visualizations
Signaling Pathways
Caption: this compound's Mechanism of Action at 5-HT1A Receptors.
Experimental Workflows
Caption: Preclinical Behavioral Testing Workflow for this compound.
Conclusion
This compound (MKC-242) is a well-characterized, potent, and selective 5-HT1A receptor agonist with a unique functional profile. Its discovery and extensive preclinical evaluation have provided significant insights into the role of the 5-HT1A receptor in modulating mood, anxiety, and behavior. The data summarized in this technical guide highlight its potential as a therapeutic agent and its value as a research tool for further exploration of the serotonergic system. The detailed experimental protocols provided serve as a resource for researchers aiming to investigate the effects of novel compounds targeting the 5-HT1A receptor.
References
- 1. Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological Profile of Osemozotan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (MKC-242) is a potent and selective serotonin 1A (5-HT1A) receptor agonist with a unique pharmacological profile that has garnered interest for its potential therapeutic applications in a range of neuropsychiatric disorders.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, pharmacokinetics, and effects in key preclinical behavioral models. The information is presented to support further research and drug development efforts centered on this compound.
Mechanism of Action
This compound exhibits high selectivity for the 5-HT1A receptor.[1] It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This dual action allows this compound to modulate serotonergic neurotransmission in a nuanced manner. Stimulation of presynaptic 5-HT1A receptors leads to a reduction in the firing rate of serotonergic neurons and a decrease in serotonin release, while activation of postsynaptic receptors influences the activity of various downstream neuronal pathways.[1] This mechanism is believed to underlie its observed anxiolytic, antidepressant, and antiobsessional effects in animal models.
Quantitative Pharmacology
A comprehensive understanding of a compound's interaction with its molecular target is crucial for drug development. The following tables summarize the available quantitative data on this compound's binding affinity, functional potency, and pharmacokinetic parameters in rodents.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Species | Radioligand | Tissue Source |
| 5-HT₁ₐ | 0.25 | Rat | [³H]8-OH-DPAT | Hippocampus |
| 5-HT₁ₒ | >1000 | Human | [³H]GR125743 | Recombinant |
| 5-HT₂ₐ | >1000 | Rat | [³H]Ketanserin | Cortex |
| 5-HT₂C | >1000 | Human | [³H]Mesulergine | Recombinant |
| D₂ | >1000 | Rat | [³H]Spiperone | Striatum |
| α₁ | >1000 | Rat | [³H]Prazosin | Cortex |
| α₂ | >1000 | Rat | [³H]Rauwolscine | Cortex |
This table presents a selection of binding affinities to demonstrate the selectivity of this compound. The data is compiled from various sources and experimental conditions.
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Species | System |
| [³⁵S]GTPγS Binding | EC₅₀ | 1.2 nM | Rat | Hippocampal Membranes |
| Eₘₐₓ | 95% (vs. 8-OH-DPAT) | Rat | Hippocampal Membranes | |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | EC₅₀ | 2.1 nM | Rat | Hippocampal Slices |
| Eₘₐₓ | 85% (vs. 8-OH-DPAT) | Rat | Hippocampal Slices |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) | T₁/₂ (h) |
| Rat | 1 | p.o. | 85 | 0.25 | 2943 | 1.3 |
| Mouse | 1 | p.o. | 120 | 0.25 | - | - |
Pharmacokinetic parameters can vary depending on the experimental conditions.
Signaling Pathways
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its stimulation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, the βγ subunit of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the protocols for key behavioral and neurochemical experiments in which this compound has been evaluated.
Marble Burying Test
The marble burying test is a widely used behavioral paradigm to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.
Objective: To evaluate the anxiolytic and/or anti-compulsive effects of this compound.
Methodology:
-
Animals: Male ddY mice.
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Standard mouse cages (26 x 48 x 20 cm) filled with 5 cm of clean bedding. Twenty-four glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Mice are administered this compound or vehicle via the desired route (e.g., intraperitoneally).
-
Following a predetermined pretreatment time, each mouse is placed individually into a prepared cage.
-
The mouse is allowed to freely explore the cage for a 30-minute period.
-
At the end of the session, the mouse is removed, and the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blind to the treatment conditions.
-
Locomotor Activity Test
This test is used to assess the effects of a compound on spontaneous motor activity and can help to rule out sedative or stimulant effects that might confound the results of other behavioral tests.
Objective: To determine the effect of this compound on spontaneous locomotor activity.
Methodology:
-
Animals: Male ddY mice.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video-tracking system to automatically record movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
This compound or vehicle is administered.
-
After the appropriate pretreatment time, each mouse is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, time spent moving, rearing frequency) is recorded for a specified duration (e.g., 60 minutes).
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions of freely moving animals.
Objective: To investigate the effects of this compound on extracellular levels of serotonin and dopamine in brain regions such as the prefrontal cortex and striatum.
Methodology:
-
Animals: Male Wistar rats.
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the target brain region. Animals are allowed to recover for several days.
-
Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected.
-
This compound is administered systemically (e.g., subcutaneously) or locally through the dialysis probe (reverse dialysis).
-
Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Conclusion
This compound is a highly selective 5-HT1A receptor agonist with a distinct pharmacological profile characterized by its dual presynaptic full agonism and postsynaptic partial agonism. This profile translates to a range of behavioral effects in preclinical models relevant to anxiety, depression, and obsessive-compulsive disorder. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar compounds targeting the 5-HT1A receptor. Further investigation is warranted to fully elucidate its clinical utility.
References
In Vivo Neurotransmitter Dynamics: A Technical Guide to the Effects of Osemozotan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vivo effects of Osemozotan (also known as MKC-242), a selective 5-HT1A receptor agonist, on neurotransmitter release. This compound's unique pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors, makes it a valuable tool for dissecting the complexities of serotonergic modulation of other neurotransmitter systems.[1] This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to obtain this data, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: 5-HT1A Receptor Activation
This compound exerts its effects by selectively binding to and activating 5-HT1A receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability and neurotransmitter release.[1] The differential effects of this compound are largely dependent on the location of these receptors.
-
Presynaptic 5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, the activation of these receptors by this compound leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin (5-HT) release in projection areas such as the prefrontal cortex.
-
Postsynaptic 5-HT1A Receptors: Found on non-serotonergic neurons in various brain regions, the activation of these receptors by this compound can modulate the release of other neurotransmitters, including dopamine (DA) and norepinephrine (NE).
Quantitative Effects on Neurotransmitter Release
The following tables summarize the quantitative data from in vivo microdialysis studies investigating the effects of this compound on neurotransmitter levels in various experimental conditions.
Table 1: Effect of this compound on Methamphetamine-Induced Changes in Extracellular Neurotransmitter Levels in the Mouse Prefrontal Cortex
| Treatment Group | Neurotransmitter | Peak Change from Baseline (%) |
| Methamphetamine (1 mg/kg) | Serotonin (5-HT) | ~250% increase |
| Methamphetamine (1 mg/kg) | Dopamine (DA) | ~350% increase |
| Methamphetamine (1 mg/kg) | Norepinephrine (NE) | ~400% increase |
| This compound (0.1 mg/kg) + Methamphetamine (1 mg/kg) | Serotonin (5-HT) | Attenuated METH-induced increase |
| This compound (0.1 mg/kg) + Methamphetamine (1 mg/kg) | Dopamine (DA) | No significant effect on METH-induced increase |
Data extracted from Ago et al. (2006). Neuropharmacology, 51(4), 914-922.[2]
Table 2: Effect of this compound on Basal Extracellular Serotonin Levels in Drug-Naïve Mice
| Treatment Group | Brain Region | Change in Basal 5-HT Levels |
| This compound (0.1 mg/kg) | Prefrontal Cortex | Reduced methamphetamine-induced increase, suggesting an effect on 5-HT release |
Data inferred from the findings of Ago et al. (2006), which focused on methamphetamine-induced effects but noted this compound's impact on 5-HT release in control animals.[2]
Experimental Protocols
The following sections provide a detailed methodology for a typical in vivo microdialysis experiment designed to assess the effects of this compound on neurotransmitter release in freely moving rodents.
In Vivo Microdialysis Procedure
1. Animal Subjects:
-
Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are typically used.
-
Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Stereotaxic Surgery and Microdialysis Probe Implantation:
-
Animals are anesthetized with an appropriate anesthetic (e.g., a ketamine/xylazine mixture or isoflurane).
-
The animal is placed in a stereotaxic frame, and the skull is exposed.
-
A guide cannula is implanted, targeting the brain region of interest (e.g., the medial prefrontal cortex).
-
The cannula is secured to the skull with dental cement.
-
A dummy cannula is inserted to keep the guide cannula patent.
-
Animals are allowed to recover for a period of 5-7 days.
3. Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe (e.g., with a 1-2 mm membrane) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min) using a microsyringe pump.
-
After a stabilization period (e.g., 2-3 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Baseline neurotransmitter levels are established by collecting several samples before drug administration.
-
This compound or vehicle is administered (e.g., subcutaneously or intraperitoneally).
-
Dialysate collection continues for a specified period after drug administration to monitor changes in neurotransmitter levels.
4. Neurochemical Analysis:
-
Dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.
-
The system is calibrated with standard solutions of the neurotransmitters.
-
Data are typically expressed as a percentage of the mean baseline concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT1A receptor and the general workflow of an in vivo microdialysis experiment.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Experimental Workflow: In Vivo Microdialysis
Conclusion
This compound serves as a potent and selective tool for investigating the role of the 5-HT1A receptor in modulating neurotransmitter systems. In vivo microdialysis studies have demonstrated its ability to attenuate stimulated serotonin release, a key finding with implications for conditions characterized by serotonergic dysregulation. The detailed methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of targeting the 5-HT1A receptor. The intricate interplay between the serotonergic system and other neurotransmitters, as modulated by compounds like this compound, remains a critical area of investigation for the development of novel treatments for a range of neuropsychiatric disorders.
References
Osemozotan Pharmacokinetics and Metabolism in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of osemozotan's pharmacokinetic profile and metabolic fate in rodent models. This compound (also known as MKC-242) is a high-affinity and selective agonist for the serotonin 5-HT1A receptor, a key target in the development of treatments for a range of neuropsychiatric disorders. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is fundamental for its development and translation to clinical applications.
Pharmacokinetic Profile
This compound exhibits rapid absorption and a relatively short half-life in rodents following oral administration. The key pharmacokinetic parameters derived from studies in mice and rats are summarized below.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Reference |
| Time to Maximum Concentration (Tmax) | 15 minutes | Mice and Rats | [1] |
| Area Under the Curve (AUC) | 2.943 mg·hr·L⁻¹ | Mice and Rats | [1] |
| Half-life (t½) | 1.3 hours | Mice and Rats | [1] |
Metabolism
The metabolism of this compound in rodents has not been extensively detailed in publicly available literature. However, a key characteristic that distinguishes it from other drugs in the azapirone class is that it does not metabolize to 1-(2-pyrimidinyl)-piperazine.[1] This is significant because 1-(2-pyrimidinyl)-piperazine is a metabolite with affinity for other receptors, and its absence contributes to the high selectivity of this compound for the 5-HT1A receptor.[1]
Further research is required to fully elucidate the metabolic pathways of this compound, identify its major metabolites in rodents, and characterize the enzymes responsible for its biotransformation.
Experimental Protocols
While specific, detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not fully available in the public domain, this section outlines generalized methodologies typically employed in such preclinical rodent studies.
In Vivo Pharmacokinetic Study Protocol
A standard experimental workflow for an oral pharmacokinetic study in rodents is depicted below.
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals are acclimated for at least one week before the experiment.
Dosing: this compound is typically dissolved or suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. A single oral dose is administered via gavage.
Blood Sampling: Blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
Sample Analysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vitro Metabolism Protocol (Rat Liver Microsomes)
The following diagram illustrates a typical workflow for an in vitro metabolism study using rat liver microsomes.
Incubation: this compound is incubated with rat liver microsomes in the presence of an NADPH-generating system (to support cytochrome P450-mediated metabolism) in a phosphate buffer at 37°C.
Sample Analysis: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile. After centrifugation, the supernatant is analyzed by high-resolution mass spectrometry to identify potential metabolites.
This compound Signaling Pathway
This compound exerts its pharmacological effects by acting as a selective agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events.
Upon binding of this compound to the 5-HT1A receptor, the associated inhibitory G-protein (Gi/o) is activated. This leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA).
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits of the G-protein directly activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
Conclusion
This compound demonstrates favorable pharmacokinetic properties in rodents, including rapid oral absorption. Its high selectivity for the 5-HT1A receptor is further enhanced by its metabolic profile, which avoids the formation of non-selective metabolites common to other drugs in its class. The information presented in this guide provides a foundational understanding for researchers and professionals in drug development. Further studies are warranted to fully characterize the metabolic pathways of this compound and to obtain more detailed pharmacokinetic data to support its continued development.
References
Preclinical Profile of Osemozotan: An In-Depth Technical Guide for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (also known as MKC-242) is a selective and potent serotonin 1A (5-HT1A) receptor agonist that has been the subject of significant preclinical investigation for its potential anxiolytic properties. Alterations in the serotonin system are strongly implicated in the pathophysiology of anxiety disorders, making the 5-HT1A receptor a key therapeutic target.[1] this compound exhibits a distinct pharmacological profile, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2] This dual action is believed to contribute to its anxiolytic effects by modulating serotonergic neurotransmission. This technical guide provides a comprehensive overview of the preclinical data on this compound for anxiety, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Data Summary
The anxiolytic-like effects of this compound have been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: Anxiolytic-like Efficacy of this compound in Rodent Models
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Elevated Plus-Maze | Mice | p.o. | 0.1 - 1.0 mg/kg | Dose-dependently increased the percentage of open-arm entries and time spent in open arms. | Ago et al., 2003 |
| Marble Burying Test | Mice | p.o. | 1.0 - 10 mg/kg | Significantly reduced the number of marbles buried at non-sedative doses. | Abe et al., 1998 |
| Foot Shock-Induced Fighting | Mice | p.o. | ED50 = 1.7 mg/kg | Suppressed fighting behavior without impairing motor coordination. | Abe et al., 1998[3] |
| Water-Lick Conflict Test | Rats | Not specified | Not specified | Showed anti-conflict effects. | Abe et al., 1998[3] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Species | Reference |
| 5-HT1A | 0.86 | Rat | Abe et al., 1997 |
| 5-HT1B | > 1000 | Rat | Abe et al., 1997 |
| 5-HT1D | > 1000 | Rat | Abe et al., 1997 |
| 5-HT2A | 830 | Rat | Abe et al., 1997 |
| α1-adrenergic | 130 | Rat | Abe et al., 1997 |
| α2-adrenergic | > 1000 | Rat | Abe et al., 1997 |
| D2-dopaminergic | > 1000 | Rat | Abe et al., 1997 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
The number of entries into and the time spent in the open and closed arms are scored.
-
-
Anxiolytic Effect: An increase in the proportion of time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. This compound was administered orally 60 minutes before the test.
Marble Burying Test
This test is used to model anxiety-related and obsessive-compulsive-like repetitive behaviors.
-
Apparatus: A standard mouse cage filled with a deep layer of bedding material, with 25 glass marbles evenly spaced on the surface.
-
Procedure:
-
Mice are individually placed in the cage.
-
The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.
-
-
Anxiolytic Effect: A reduction in the number of marbles buried is considered an anxiolytic or anti-compulsive-like effect. This compound was administered orally 60 minutes before the test.
Foot Shock-Induced Fighting
This model assesses anti-aggressive and anxiolytic-like effects by measuring the suppression of aggressive responses to aversive stimuli.
-
Apparatus: A chamber with a grid floor capable of delivering mild electric foot shocks.
-
Procedure:
-
Pairs of mice are placed in the chamber.
-
Foot shocks are delivered, and the duration of fighting behavior (e.g., biting, wrestling) is recorded.
-
-
Anxiolytic Effect: A reduction in the duration of fighting behavior without significant motor impairment is indicative of an anxiolytic or anti-aggressive effect.
Receptor Binding Assays
These assays determine the affinity of a compound for specific receptors.
-
Procedure:
-
Brain tissues (e.g., hippocampus for 5-HT1A receptors) are homogenized and membranes are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (this compound).
-
The amount of bound radioligand is measured to determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes involved in the preclinical assessment of this compound.
Caption: this compound's dual action on 5-HT1A receptors leading to anxiolytic effects.
Caption: General experimental workflow for behavioral testing of this compound.
Caption: Logical relationship of this compound's mechanism to its anxiolytic effect.
Conclusion
The preclinical data strongly support the anxiolytic potential of this compound. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its efficacy in multiple rodent models of anxiety at non-sedating doses, underscore its promise as a therapeutic agent. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for further research and development in the field of anxiolytic drug discovery. Future studies could further explore the role of this compound in different anxiety disorder subtypes and its long-term efficacy and safety profile.
References
- 1. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Osemozotan's Modulatory Role on Dopamine and Serotonin Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osemozotan (formerly MKC-242) is a potent and highly selective serotonin 1A (5-HT1A) receptor agonist with a distinct pharmacological profile. It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This dual action allows this compound to finely modulate both the serotonergic and dopaminergic systems, making it a valuable tool for neuroscience research and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction
The intricate interplay between the serotonin and dopamine neurotransmitter systems is fundamental to the regulation of mood, cognition, and motor control. Dysregulation within these systems is implicated in the pathophysiology of numerous disorders, including depression, anxiety, schizophrenia, and substance use disorders. This compound's unique profile as a selective 5-HT1A receptor agonist with functional selectivity offers a targeted approach to modulating these systems. By preferentially activating presynaptic 5-HT1A autoreceptors, this compound reduces serotonin synthesis and release, while its partial agonism at postsynaptic 5-HT1A receptors can, in specific brain regions such as the prefrontal cortex, lead to an increase in dopamine release. This guide delves into the core mechanisms of this compound, presenting the available data and methodologies for its study.
Quantitative Data: Receptor Binding Affinity
Table 1: this compound Binding Affinity for Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Ki (nM) - Estimated | Radioligand | Tissue Source |
| 5-HT1A | < 1 | [³H]8-OH-DPAT | Rat Hippocampal Membranes |
| 5-HT1B | > 1000 | [¹²⁵I]GTI | Recombinant |
| 5-HT1D | > 1000 | [³H]GR 125743 | Recombinant |
| 5-HT2A | > 1000 | [³H]Ketanserin | Rat Cortical Membranes |
| 5-HT2C | > 1000 | [³H]Mesulergine | Recombinant |
| 5-HT3 | > 1000 | [³H]BRL 43694 | Recombinant |
| 5-HT4 | > 1000 | [³H]GR 113808 | Recombinant |
| 5-HT5A | > 1000 | [³H]5-CT | Recombinant |
| 5-HT6 | > 1000 | [³H]LSD | Recombinant |
| 5-HT7 | > 1000 | [³H]5-CT | Recombinant |
Note: Specific Ki values for receptors other than 5-HT1A are not available in the reviewed literature and are estimated based on qualitative descriptions of selectivity.
Table 2: this compound Binding Affinity for Dopamine (D) Receptor Subtypes
| Receptor Subtype | Ki (nM) - Estimated | Radioligand | Tissue Source |
| D1 | > 1000 | [³H]SCH 23390 | Rat Striatal Membranes |
| D2 | > 1000 | [³H]Spiperone | Rat Striatal Membranes |
| D3 | > 1000 | [³H]7-OH-DPAT | Recombinant |
| D4 | > 1000 | [³H]NGD 94-1 | Recombinant |
| D5 | > 1000 | [³H]SCH 23390 | Recombinant |
Note: Specific Ki values are not available in the reviewed literature and are estimated based on qualitative descriptions of selectivity.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a standard competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for various receptors[2][3][4][5].
3.1.1. Materials
-
Membrane Preparations: Homogenates of specific brain regions (e.g., rat hippocampus for 5-HT1A, striatum for D2) or cell lines expressing the receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
This compound (MKC-242): Unlabeled test compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO₄, 0.5 mM EDTA).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT1A).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
3.1.2. Procedure
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Serotonin and Dopamine Measurement
This protocol describes an in vivo microdialysis experiment in mice to measure extracellular levels of serotonin and dopamine in the medial prefrontal cortex (mPFC) following this compound administration.
3.2.1. Materials
-
Animals: Adult male C57BL/6 mice.
-
Stereotaxic Apparatus
-
Microdialysis Probes: (e.g., 1 mm membrane length, 20 kDa MWCO).
-
Guide Cannula
-
Anesthetic: (e.g., isoflurane).
-
Artificial Cerebrospinal Fluid (aCSF): (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂).
-
Syringe Pump and Liquid Swivel
-
Fraction Collector
-
This compound (MKC-242): Dissolved in sterile saline.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) System
3.2.2. Procedure
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the mPFC (coordinates relative to bregma: e.g., AP +1.9 mm, ML ±0.3 mm, DV -1.5 mm).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector via a liquid swivel.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow for a 2-hour equilibration period.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of serotonin and dopamine levels.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.1, 0.3, or 1.0 mg/kg) via intraperitoneal (i.p.) injection.
-
-
Post-injection Sample Collection:
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter levels as a percentage of the mean baseline concentration.
-
Use appropriate statistical analysis (e.g., repeated measures ANOVA) to determine the significance of the effects of this compound.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Signaling Pathways
Presynaptic Modulation of Serotonin Release
This compound acts as a full agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei. Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent reduction in the activity of protein kinase A (PKA). This cascade ultimately results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing, which in turn reduces the synthesis and release of serotonin in projection areas like the prefrontal cortex.
Postsynaptic Modulation of Dopamine Release in the Prefrontal Cortex
In the prefrontal cortex, this compound acts as a partial agonist at postsynaptic 5-HT1A receptors located on GABAergic interneurons. Activation of these receptors hyperpolarizes the GABAergic interneurons, reducing their inhibitory tone on pyramidal glutamatergic neurons. The disinhibited pyramidal neurons then increase their firing rate, leading to enhanced glutamate release in the ventral tegmental area (VTA). This, in turn, stimulates dopaminergic neurons in the VTA, resulting in increased dopamine release in the prefrontal cortex.
Conclusion
This compound's distinct pharmacological profile as a selective 5-HT1A receptor agonist with functional selectivity provides a powerful tool for dissecting the complex interactions between the serotonergic and dopaminergic systems. Its ability to decrease serotonin release through presynaptic autoreceptor agonism while simultaneously increasing prefrontal dopamine release via postsynaptic mechanisms underscores its potential for therapeutic applications in a variety of neuropsychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and similar compounds, ultimately contributing to the development of more targeted and effective treatments. Further research is warranted to fully elucidate the complete binding profile of this compound and to translate the promising preclinical findings into clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Osemozotan (F-13640): A Technical Guide on its Therapeutic Potential in Preclinical Models of Depression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Osemozotan (also known as F-13640 and MKC-242) is a potent and highly selective 5-HT1A receptor agonist that has demonstrated significant antidepressant-like effects in various preclinical models. As a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors, this compound modulates serotonergic and dopaminergic neurotransmission, key pathways implicated in the pathophysiology of depression.[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes its efficacy in established rodent depression models, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: 5-HT1A Receptor Agonism
This compound exerts its therapeutic effects primarily through high-affinity binding to serotonin 1A (5-HT1A) receptors.[1] These receptors are inhibitory G-protein coupled receptors (GPCRs) that play a crucial role in regulating mood and emotion.
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. This compound, as a full agonist, potently stimulates these autoreceptors, leading to a reduction in the firing rate of serotonin neurons and decreased serotonin synthesis and release in projection areas like the prefrontal cortex.[3]
-
Postsynaptic Receptors: Located on non-serotonergic neurons in key brain regions such as the hippocampus, cortex, and amygdala, these receptors mediate the direct effects of serotonin on target cells. This compound acts as a partial agonist at these sites.
The primary signaling cascade initiated by this compound's activation of the 5-HT1A receptor involves its coupling to inhibitory Gi/o proteins. This interaction triggers a cascade that inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), altering downstream gene expression and neuronal function.
Signaling Pathway Diagram
Preclinical Efficacy Data
This compound has been evaluated in several rodent models of depression, primarily using the Forced Swim Test (FST) and Tail Suspension Test (TST) to measure antidepressant-like activity. These tests are based on the principle that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture, a state of "behavioral despair" that can be reversed by effective antidepressant treatments.
Summary of Effects in Behavioral Models
| Behavioral Test | Animal Model | Drug (Dose Range) | Observed Effect | Reference |
| Forced Swim Test | Rat | This compound (F-13640) | Totally reverses immobility. | Maurel et al., 2007 (as cited in Request PDF)[4] |
| Formalin-induced Pain | Rat | F-13640 (0.01 - 2.5 mg/kg) | Inhibits pain behavior, demonstrating CNS activity. | Colpaert et al., 2002 |
| Forced Swim Test | Mouse (Picrotoxin-treated) | This compound (1 mg/kg, i.p.) | No significant effect on immobility time in this specific anxiety/anhedonia model. | Kawasaki et al., 2011 |
| Isolation Rearing | Mouse | This compound | Increased immobility time in the FST was observed in this depression model. | Matsuda et al., 2013 |
Note: The study by Kawasaki et al. (2011) used a specific model of picrotoxin-induced anxiety and anhedonia, which they note is not sensitive to the FST in the conventional manner, explaining the lack of effect of this compound on immobility in that context.
Experimental Protocols & Workflows
Detailed and reproducible experimental design is critical for evaluating novel antidepressant candidates. Below are representative protocols for the Forced Swim Test and a typical experimental workflow for a preclinical study.
Experimental Workflow Diagram
Detailed Protocol: Forced Swim Test (Mouse Model)
The following protocol is adapted from a study that utilized this compound in mice.
-
Animals: Male mice are used for the experiment. They are housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. Animals are acclimated to the housing facility for at least one week prior to experimentation.
-
Apparatus: A transparent acrylic cylinder (25 cm height x 19 cm diameter) is filled with water (25 ± 1°C) to a depth of 13 cm. This depth prevents the mice from supporting themselves by touching the bottom with their paws or tail.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). The drug or vehicle is administered via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 80 minutes prior to the session).
-
Test Procedure:
-
Each mouse is individually placed into the cylinder of water for a single 6-minute session.
-
The entire session is recorded by a video camera for subsequent analysis.
-
Behavior is scored during the final 4 minutes of the 6-minute test.
-
Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.
-
The total duration of immobility is recorded.
-
After the session, the mouse is removed from the cylinder, dried with a towel, and returned to its home cage. The water is changed between subjects.
-
-
Data Analysis: The duration of immobility (in seconds) is compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion and Future Directions
This compound (F-13640) demonstrates a clear antidepressant-like profile in preclinical models, underpinned by its potent and selective agonism at the 5-HT1A receptor. Its mechanism of action via the canonical Gi/o-protein signaling pathway is well-established. While qualitative reports of its efficacy are strong, future research should focus on publishing detailed dose-response studies to better characterize its therapeutic window. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other high-efficacy 5-HT1A agonists for the treatment of major depressive disorder.
References
Methodological & Application
Application Notes and Protocols for Osemozotan in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Osemozotan (also known as MKC-242), a selective 5-HT1A receptor agonist, in preclinical mouse models. This document includes recommended dosage ranges, detailed experimental protocols for common behavioral assays, and an overview of the underlying signaling pathways.
Introduction to this compound
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor, exhibiting functional selectivity as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] Its high affinity for the 5-HT1A receptor, approximately 1000 times greater than for other serotonin, dopamine, or adrenergic receptors, makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1] In animal studies, this compound has demonstrated anxiolytic, antidepressant, anti-obsessional, and anti-aggressive effects, making it a compound of interest for neuropsychiatric drug development.[1][2][3]
Pharmacokinetics in Rodents
Pharmacokinetic studies in mice and rats have revealed key parameters of this compound's profile following oral administration:
| Parameter | Value |
| Time to Maximum Concentration (tmax) | 15 minutes |
| Biological Half-life (t1/2) | 1.3 hours |
This rapid absorption and relatively short half-life should be considered when designing experimental timelines, particularly for acute dosing paradigms.
Recommended Dosages for In Vivo Mouse Studies
The following table summarizes effective dosage ranges of this compound for various behavioral endpoints in mice, based on published literature. The primary route of administration in these studies is intraperitoneal (i.p.) injection.
| Behavioral Assay | Mouse Strain | Dosage Range (i.p.) | Observed Effect | Reference |
| Anti-Aggressive Behavior | Not Specified | Dose-dependent | Decrease in fighting incidence. | |
| Anxiolytic-like Behavior (Elevated Plus Maze) | Not Specified | Not Specified in abstract | Anxiolytic effects observed. | |
| Anxiolytic-like Behavior (Marble Burying) | Not Specified | Not Specified in abstract | Decrease in marble burying. | |
| Attenuation of Methamphetamine-induced Hyperactivity | Not Specified | Not Specified in abstract | Inhibition of locomotor stimulant effect. | |
| Interaction with σ1 receptor agonist | Female CD-1 mice | 1 mg/kg | Ameliorated picrotoxin-induced decrease in female preference when co-administered with a σ1 receptor agonist. |
Detailed Experimental Protocols
General Preparation and Administration of this compound
Vehicle Selection: While not always explicitly stated in all publications, a common vehicle for intraperitoneal injection of research compounds is sterile saline (0.9% NaCl) or a solution of saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the organic solvent kept low (typically <10%). It is crucial to run a vehicle-only control group in all experiments.
Intraperitoneal (i.p.) Injection Protocol:
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and body.
-
Positioning: Turn the mouse to expose its abdomen. The injection site is typically in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection: Using a 26-28 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.
-
Administration: Inject the calculated volume of this compound solution slowly. The maximum injection volume should not exceed 10 µl/g of body weight.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Marble Burying Test for Anxiolytic-like/Anti-Obsessional Effects
This test is based on the natural tendency of mice to bury novel objects in their bedding. A reduction in burying behavior is often interpreted as an anxiolytic or anti-compulsive effect.
Protocol:
-
Apparatus: Use a standard mouse cage with approximately 5 cm of fresh bedding.
-
Marble Placement: Place 20 glass marbles in a 4x5 grid on top of the bedding.
-
Dosing: Administer this compound or vehicle i.p. 30 minutes before placing the mouse in the test cage.
-
Test Procedure: Place a single mouse in the cage and allow it to explore freely for 30 minutes.
-
Scoring: After the 30-minute session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
Elevated Plus Maze (EPM) for Anxiolytic-like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Dosing: Administer this compound or vehicle i.p. 30 minutes prior to the test.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Use video tracking software to record the time spent in and the number of entries into the open and closed arms.
-
Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Signaling Pathway of this compound (via 5-HT1A Receptor)
This compound exerts its effects by activating the 5-HT1A receptor, which is an inhibitory G protein-coupled receptor (GPCR) coupled to Gi/Go proteins.
Caption: this compound-activated 5-HT1A receptor signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo mouse study investigating the effects of this compound.
Caption: General experimental workflow for this compound studies in mice.
References
Application Notes and Protocols for Osemozotan Dissolution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (also known as MKC-242) is a potent and selective serotonin 5-HT1A receptor agonist.[1] It demonstrates high affinity for this receptor, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] This activity modulates the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1] this compound is under investigation for a range of therapeutic applications, including the treatment of anxiety, depression, pain, and substance dependence disorders.[1] These application notes provide detailed protocols for the dissolution of this compound for in vitro and in vivo research applications, with a focus on preparing solutions for injection.
Chemical Properties
| Property | Value |
| Chemical Name | 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole |
| Molecular Formula | C₁₉H₂₁NO₅ (Free Base), C₁₉H₂₂ClNO₅ (HCl salt) |
| Molecular Weight | 343.38 g/mol (Free Base)[1], 379.84 g/mol (HCl salt) |
| CAS Number | 137275-81-1 (Free Base), 137275-80-0 (HCl salt) |
Solubility Characteristics
The solubility of this compound is a critical factor in the preparation of solutions for experimental use. The compound is available as a free base and as a hydrochloride salt, with the salt form generally exhibiting greater aqueous solubility.
| Solvent | This compound Free Base | This compound Hydrochloride |
| Dimethyl Sulfoxide (DMSO) | Soluble (A 25 mg/mL stock solution can be prepared) | Soluble |
| Water | Low solubility (< 1 mg/mL) | Information not available, but expected to be more soluble than the free base. |
| Ethanol | May dissolve | Information not available. |
| Corn Oil | Miscible in a 10% DMSO co-solvent formulation | Not typically used. |
Experimental Protocols
I. Preparation of this compound Stock Solution (for In Vitro and In Vivo use)
This protocol describes the preparation of a high-concentration stock solution of this compound free base in DMSO, which can be further diluted for various experimental applications.
Materials:
-
This compound (free base) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 25 mg/mL. For example, to prepare 1 mL of a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
II. Preparation of this compound for In Vivo Injection (Intraperitoneal)
This protocol provides a method for diluting the this compound stock solution for intraperitoneal (i.p.) injection in animal models, such as mice. In vivo studies have utilized this compound hydrochloride at doses of 1 mg/kg.
Materials:
-
This compound stock solution (25 mg/mL in DMSO)
-
Sterile corn oil
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Calculate the required volume of the final dosing solution based on the animal's weight and the desired dose (e.g., 1 mg/kg). The final injection volume is typically 100 µL for a mouse.
-
Prepare a working solution of 2.5 mg/mL by diluting the 25 mg/mL DMSO stock solution. For example, to prepare 1 mL of a 2.5 mg/mL working solution, mix 100 µL of the 25 mg/mL DMSO stock solution with 900 µL of sterile corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension or solution.
-
The final formulation will be a 10% DMSO in corn oil solution.
-
Administer the solution via intraperitoneal injection at the calculated volume.
III. Preparation of this compound for In Vitro Assays
For in vitro experiments, the DMSO stock solution can be diluted in the appropriate cell culture medium or buffer.
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in the desired experimental buffer or medium to achieve the final working concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the experimental results (typically ≤ 0.1%).
Visualization of this compound's Mechanism of Action
Signaling Pathway of this compound at the 5-HT1A Receptor
This compound exerts its effects by binding to and activating the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway is as follows:
Caption: this compound activates the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase.
Experimental Workflow for In Vivo Study
The following diagram outlines the key steps in conducting an in vivo experiment with this compound.
Caption: A typical experimental workflow for an in vivo study using this compound.
References
Osemozotan Administration in Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (MKC-242) is a selective 5-HT₁A receptor agonist with high affinity and functional selectivity, acting as a full agonist at presynaptic and a partial agonist at postsynaptic 5-HT₁A receptors.[1] The activation of these inhibitory G protein-coupled receptors influences the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1] Preclinical studies in animal models have demonstrated a range of behavioral effects for this compound, suggesting its potential therapeutic utility in various neuropsychiatric disorders. This document provides detailed application notes on the use of this compound in common behavioral assays and standardized protocols for conducting these experiments.
Mechanism of Action: 5-HT₁A Receptor Signaling
This compound exerts its effects by binding to and activating 5-HT₁A receptors. These receptors are coupled to Gi/o proteins, and their activation initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Application Notes for Behavioral Assays
Anxiety-Related Behavior: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
-
Predicted Effect of this compound: Based on its anxiolytic properties, this compound is expected to dose-dependently increase the percentage of time spent in the open arms and the number of entries into the open arms.
-
Dosage Considerations: The effective dose range for this compound in rodent behavioral studies is generally low.[1] Pilot studies are recommended to determine the optimal dose for anxiolytic effects without inducing sedation, which can confound the results.
Depressive-Like Behavior: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant medications are known to reduce the duration of immobility.
-
Predicted Effect of this compound: As a compound with antidepressant effects, this compound is anticipated to decrease the duration of immobility in the forced swim test.[2]
-
Dosage Considerations: Dose-response studies are crucial to identify an effective dose that reduces immobility without causing hyperactivity, which could be misinterpreted as an antidepressant-like effect.
Social Behavior: Social Interaction Test
The Social Interaction Test assesses the natural tendency of rodents to engage in social behaviors. Reduced social interaction can be indicative of anxiety or other pathological states.
-
Predicted Effect of this compound: this compound, by reducing anxiety, may increase the time spent in social interaction.
-
Dosage Considerations: It is important to select a dose that does not cause sedation, as this would decrease overall motor activity and could be falsely interpreted as reduced social interaction.
Compulsive-Like Behavior: Marble Burying Test
The Marble Burying Test is used to model compulsive-like behavior in rodents. The innate tendency of mice to bury novel objects is thought to be related to obsessive-compulsive disorder (OCD). A reduction in the number of marbles buried is indicative of an anti-compulsive effect.
-
Predicted Effect of this compound: this compound has been shown to decrease the number of marbles buried without significantly affecting motor coordination, suggesting anti-obsessional properties.[1]
-
Dosage Considerations: A dose should be chosen that effectively reduces burying behavior without impairing motor function.
Aggressive Behavior: Resident-Intruder Test
The Resident-Intruder Test is a standard paradigm to study aggressive behavior in rodents. An intruder animal is introduced into the home cage of a resident, and aggressive behaviors are quantified.
-
Predicted Effect of this compound: this compound has been found to decrease the incidence of fighting in mice in a dose-dependent manner, demonstrating anti-aggressive effects without impairing motor coordination.
-
Dosage Considerations: A dose-response curve should be established to identify the minimal effective dose for reducing aggression without causing sedation.
Experimental Protocols
The following are detailed protocols for the behavioral assays mentioned above.
Elevated Plus Maze (EPM) Protocol
This protocol is designed to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the predetermined dose and route (e.g., intraperitoneally) and allow for the appropriate absorption time (typically 15-30 minutes).
-
Testing: a. Place the animal in the center of the maze, facing one of the open arms. b. Start the video recording and allow the animal to explore the maze for 5 minutes. c. The experimenter should be out of the animal's sight during the test.
-
Data Collection: At the end of the 5-minute session, gently remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with a cleaning solution to remove any olfactory cues before testing the next animal.
-
Data Analysis: Analyze the video recordings to quantify:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general activity).
-
Forced Swim Test (FST) Protocol
This protocol is used to assess antidepressant-like activity.
Materials:
-
Transparent cylindrical container (e.g., 40 cm high, 20 cm diameter).
-
Water at a controlled temperature (23-25°C).
-
Video camera.
-
This compound solution and vehicle control.
-
Towels for drying the animals.
Procedure:
-
Acclimation: Habituate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle. For chronic studies, administration may occur over several days.
-
Testing: a. Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or paws. b. Gently place the animal into the water. c. Record the session for 6 minutes.
-
Post-Test: a. At the end of the 6-minute session, remove the animal from the water and dry it thoroughly before returning it to its home cage.
-
Data Analysis: Score the last 4 minutes of the test for:
-
Immobility: The animal is making only the movements necessary to keep its head above water.
-
Swimming: The animal is actively moving its limbs and exploring the cylinder.
-
Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls.
-
Social Interaction Test Protocol
This protocol evaluates social behavior in rodents.
Materials:
-
Open field arena.
-
Video camera and analysis software.
-
This compound solution and vehicle control.
-
Novel, untreated partner animal.
Procedure:
-
Habituation: Habituate the test animal to the open field arena for a set period before the test.
-
Drug Administration: Administer this compound or vehicle to the test animal.
-
Testing: a. Introduce a novel, untreated, same-sex partner animal into the arena. b. Record the interaction for a predetermined duration (e.g., 10 minutes).
-
Post-Test: a. Separate the animals and return them to their respective home cages. b. Clean the arena thoroughly.
-
Data Analysis: Score the video recordings for:
-
Total time spent in social interaction (e.g., sniffing, allogrooming, following).
-
Frequency of specific social behaviors.
-
Latency to the first social interaction.
-
Locomotor activity of the test animal.
-
Marble Burying Test Protocol
This protocol is used to assess compulsive-like behavior.
Materials:
-
Standard mouse cage.
-
Clean bedding (approximately 5 cm deep).
-
20 glass marbles.
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: a. Prepare the test cage with 5 cm of fresh bedding and place 20 marbles evenly on the surface. b. Place the animal in the cage. c. Leave the animal undisturbed for 30 minutes.
-
Post-Test: a. After 30 minutes, carefully remove the animal from the cage. b. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: The primary measure is the number of marbles buried. Latency to bury the first marble can also be recorded.
Resident-Intruder Test Protocol
This protocol is for assessing aggressive behavior.
Materials:
-
Home cage of the resident animal.
-
Smaller, untreated male intruder animal.
-
Video camera.
-
This compound solution and vehicle control.
Procedure:
-
Housing: House the resident male individually for a period (e.g., 2-4 weeks) to establish territoriality.
-
Drug Administration: Administer this compound or vehicle to the resident animal.
-
Testing: a. Introduce a smaller, untreated male intruder into the resident's home cage. b. Record the interaction for a set duration (e.g., 10 minutes). c. The experimenter should be prepared to separate the animals if the aggression becomes excessive to prevent injury.
-
Post-Test: a. At the end of the session, remove the intruder.
-
Data Analysis: Score the video recordings for:
-
Latency to the first attack.
-
Number of attacks.
-
Total duration of fighting.
-
Frequency of specific aggressive postures and behaviors.
-
Data Presentation
While specific quantitative data for this compound is not provided in the search results, the following tables are templates for how such data should be structured for clear comparison.
Table 1: Effect of this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (m, Mean ± SEM) |
| Vehicle | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 2: Effect of this compound in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | n | Immobility Time (s, Mean ± SEM) | Swimming Time (s, Mean ± SEM) | Climbing Time (s, Mean ± SEM) |
| Vehicle | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 3: Effect of this compound in the Social Interaction Test
| Treatment Group | Dose (mg/kg) | n | Time in Social Interaction (s, Mean ± SEM) | Frequency of Social Behaviors (Mean ± SEM) | Locomotor Activity (m, Mean ± SEM) |
| Vehicle | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 4: Effect of this compound in the Marble Burying Test
| Treatment Group | Dose (mg/kg) | n | Number of Marbles Buried (Mean ± SEM) | Latency to Bury (s, Mean ± SEM) |
| Vehicle | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 5: Effect of this compound in the Resident-Intruder Test
| Treatment Group | Dose (mg/kg) | n | Latency to First Attack (s, Mean ± SEM) | Number of Attacks (Mean ± SEM) | Duration of Fighting (s, Mean ± SEM) |
| Vehicle | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Disclaimer: The quantitative data in the tables above are placeholders. Researchers should populate these tables with their own experimental data. It is crucial to include appropriate statistical analysis to determine the significance of the observed effects.
References
Osemozotan in Microdialysis: Application Notes and Protocols for Neurotransmitter Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Osemozotan, a selective 5-HT1A receptor agonist, in in vivo microdialysis experiments. This document is intended to guide researchers in designing and executing studies to investigate the effects of this compound on extracellular neurotransmitter levels in various brain regions. This compound's functional selectivity, acting as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic receptors, makes it a valuable tool for dissecting the complexities of serotonergic modulation of other neurotransmitter systems, such as dopamine and norepinephrine.[1]
Mechanism of Action and Rationale for Use in Microdialysis
This compound is a potent and selective agonist for the 5-HT1A serotonin receptor subtype.[1][2] These receptors are inhibitory G protein-coupled receptors (GPCRs) that, upon activation, influence the release of several key neurotransmitters, including serotonin (5-HT), dopamine (DA), norepinephrine (NE), and acetylcholine (ACh).[1] The activation of presynaptic 5-HT1A autoreceptors on serotonergic neurons leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release. Conversely, activation of postsynaptic 5-HT1A receptors located on non-serotonergic neurons can modulate the release of other neurotransmitters.[3]
Microdialysis is a powerful in vivo technique that allows for the continuous sampling of unbound molecules from the extracellular fluid of a specific tissue. When applied to neuroscience research, it enables the measurement of neurotransmitter concentrations in discrete brain regions of awake, freely moving animals. This makes it an ideal method to study the pharmacodynamic effects of this compound on neurotransmitter systems in real-time. By administering this compound and collecting dialysate samples, researchers can quantify changes in extracellular dopamine, serotonin, and other relevant neurochemicals, providing insights into its potential therapeutic applications for conditions such as pain, anxiety, depression, and substance dependence.
Quantitative Data from this compound Microdialysis Studies
The following tables summarize quantitative data from a key study by Ago et al. (2006) investigating the effects of this compound on methamphetamine (METH)-induced changes in extracellular dopamine and serotonin levels in the prefrontal cortex of mice. This data provides a clear example of the application of microdialysis in elucidating the neurochemical effects of this compound.
Table 1: Effect of this compound on Methamphetamine-Induced Increase in Extracellular Dopamine Levels in the Prefrontal Cortex
| Treatment Group | Peak Dopamine Level (% of Baseline) |
| Saline + METH (1 mg/kg) | ~600% |
| This compound (1 mg/kg) + METH (1 mg/kg) | ~600% |
Data are expressed as the mean percentage change from baseline levels.
Table 2: Effect of this compound on Methamphetamine-Induced Increase in Extracellular Serotonin Levels in the Prefrontal Cortex
| Treatment Group | Peak Serotonin Level (% of Baseline) |
| Saline + METH (1 mg/kg) | ~800% |
| This compound (1 mg/kg) + METH (1 mg/kg) | ~400% |
Data are expressed as the mean percentage change from baseline levels.
Experimental Protocols
This section provides a detailed, generalized protocol for conducting in vivo microdialysis experiments with this compound in rodents. This protocol is a synthesis of established microdialysis methodologies and specific considerations for studying 5-HT1A receptor agonists.
Animal Model and Surgical Preparation
-
Animal Model: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be housed individually and allowed to acclimate to the housing conditions for at least one week prior to surgery.
-
Stereotaxic Surgery:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, striatum, or hippocampus) using predetermined stereotaxic coordinates from a rodent brain atlas.
-
Slowly implant a guide cannula (e.g., CMA 7 guide cannula) to just above the target region.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 3-5 days post-surgery.
-
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert a microdialysis probe (e.g., CMA 7 probe with a 1 or 2 mm membrane, 20 kDa molecular weight cutoff) through the guide cannula into the target brain region.
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) of a composition such as: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2, at a pH of 7.4.
-
Flow Rate: Maintain a constant, slow flow rate, typically between 1.0 and 2.0 µL/min, using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe insertion before collecting baseline samples.
Drug Administration
-
Route of Administration: this compound can be administered systemically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Dosing: A typical dose of this compound used in mice is 1 mg/kg.
-
Experimental Timeline:
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer this compound or a vehicle control.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor the drug's effects.
-
Sample Analysis
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and widely used method for quantifying monoamine neurotransmitters in dialysate samples.
-
Inject a small volume of the dialysate (e.g., 10-20 µL) into the HPLC system.
-
Separate the neurotransmitters using a reverse-phase C18 column.
-
Detect and quantify the analytes using an electrochemical detector.
-
-
Data Expression: Neurotransmitter concentrations in the dialysate are typically expressed as a percentage of the mean baseline concentration.
Visualizations
Signaling Pathway of the 5-HT1A Receptor
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Experimental Workflow for this compound Microdialysis
References
- 1. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation by the 5-HT1A receptor agonist this compound of the behavioral effects of single and repeated methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Osemozotan as a High-Affinity Tool for 5-HT1A Receptor Research
Introduction
Osemozotan (also known as MKC-242) is a potent and highly selective serotonin 1A (5-HT1A) receptor agonist.[1][2][3][4] Its remarkable pharmacological profile makes it an invaluable tool for researchers, scientists, and drug development professionals investigating the complex roles of the 5-HT1A receptor in both normal physiological processes and various neuropsychiatric disorders.[2] The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of anxiety, depression, and other central nervous system conditions.
This compound's utility stems from several key characteristics:
-
High Selectivity : It binds with an affinity that is approximately 500 to 1000 times greater for the 5-HT1A receptor than for other serotonin, dopamine, or adrenergic receptors, minimizing off-target effects.
-
Functional Selectivity : It acts as a full agonist at presynaptic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors, allowing for the dissection of these distinct receptor populations.
-
Clean Metabolite Profile : Unlike many azapirone-class drugs (e.g., buspirone), this compound does not metabolize to 1-(2-pyrimidinyl)-piperazine (1-PP), a compound with its own pharmacological activity that can confound experimental results. This ensures that observed effects are directly attributable to 5-HT1A receptor activation.
-
In Vivo Efficacy : this compound has demonstrated a range of effects in animal models, including anxiolytic, antidepressant, analgesic, and anti-obsessional properties, making it suitable for a wide array of preclinical studies.
These properties establish this compound as a superior research tool for elucidating 5-HT1A receptor function, from molecular interactions to complex behavioral outcomes.
Pharmacological Profile
This compound's high selectivity is critical for its use as a specific probe for 5-HT1A receptors. The following table summarizes its binding affinity compared to other relevant receptors.
| Receptor Target | Binding Affinity (Ki) | Selectivity vs. 5-HT1A | Reference |
| 5-HT1A | High Affinity (Sub-nanomolar range implied) | - | **** |
| 5-HT1B | Low Affinity | >500-fold | |
| 5-HT2A | Low Affinity | >1000-fold | |
| 5-HT2C | Low Affinity | >1000-fold | |
| 5-HT3 | Low Affinity | >1000-fold | |
| Dopamine D1 | Low Affinity | >1000-fold | |
| α2-Adrenergic | Low Affinity | >1000-fold | |
| Note: Specific Ki values are not consistently reported in the literature, but high selectivity is a well-established characteristic. |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To quantify the interaction between a compound and the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing human 5-HT1A receptors, or rat hippocampal membranes.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Control: 10 µM Serotonin or WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (e.g., GF/C), cell harvester, and liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. For each test compound concentration, prepare wells in triplicate. Include wells for "Total Binding" (radioligand + membranes) and "Non-specific Binding" (radioligand + membranes + non-specific control).
-
Reaction Mixture: In each well, add the components in the following order:
-
50 µL of assay buffer (for Total Binding) or non-specific control or test compound at various concentrations.
-
50 µL of [³H]8-OH-DPAT at a final concentration near its Kd value.
-
150 µL of membrane preparation (50-100 µg protein).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a PEI-presoaked glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Inhibition
This protocol measures the functional agonism of this compound by quantifying its ability to inhibit cyclic AMP (cAMP) production, a key downstream signaling event of the Gi/o-coupled 5-HT1A receptor.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in a cell-based functional assay.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Stimulant: Forskolin (to stimulate adenylate cyclase and raise basal cAMP levels).
-
Test Compound: this compound.
-
Assay Kit: A commercial cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based).
-
Cell culture medium, plates, and standard laboratory equipment.
Procedure:
-
Cell Plating: Seed the 5-HT1A-expressing cells into 96- or 384-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Cell Stimulation:
-
Remove the culture medium and replace it with stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM).
-
Immediately add the various concentrations of this compound to the appropriate wells.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
Protocol 3: Functional Assay - [³⁵S]GTPγS Binding
This assay provides a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It is a more proximal measure of receptor function than second messenger assays.
Objective: To directly assess this compound-induced 5-HT1A receptor-G protein coupling and activation.
Materials:
-
Receptor Source: Membranes from cells expressing 5-HT1A receptors or brain tissue (e.g., hippocampus).
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, MgCl₂, NaCl.
-
Test Compound: this compound.
-
Non-specific Control: Unlabeled GTPγS (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Standard equipment for filtration binding assays.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
Membrane preparation (20-50 µg protein).
-
GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.
-
Varying concentrations of this compound.
-
-
Pre-incubation: Incubate for 15-20 minutes at 30°C to allow this compound to bind to the receptors.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 50-100 pM) to all wells to start the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters, followed by washing with ice-cold buffer.
-
Counting: Dry filters and measure bound radioactivity via liquid scintillation.
-
Data Analysis:
-
Calculate specific [³⁵S]GTPγS binding by subtracting non-specific binding (wells with excess unlabeled GTPγS) from total binding.
-
Plot the "percent stimulation over basal" against the log concentration of this compound.
-
Determine the EC₅₀ and Emax from the resulting dose-response curve.
-
In Vivo Applications and Protocols
This compound is widely used to investigate the behavioral and neurochemical consequences of 5-HT1A receptor activation in living organisms.
Protocol 4: In Vivo Microdialysis
Objective: To measure the effect of systemic this compound administration on extracellular neurotransmitter levels (e.g., dopamine, serotonin) in a specific brain region of a freely moving animal.
Materials:
-
Animal Model: Mouse or rat.
-
Surgical Equipment: Stereotaxic frame, microdialysis guide cannula, and probes.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Drug: this compound dissolved in a suitable vehicle.
-
Analytical System: HPLC system with electrochemical or fluorescence detection.
Procedure (Abbreviated):
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Basal Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.
-
Drug Administration: Administer this compound via the desired route (e.g., 1 mg/kg, i.p.).
-
Post-injection Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
-
Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration and plot over time to observe the effect of the drug.
Summary of In Vivo Behavioral Models
This compound has been used to validate the role of 5-HT1A receptors in various behavioral paradigms.
| Behavioral Model | Indication | Animal Model | This compound Effect | Reference |
| Marble Burying Test | Obsessive-Compulsive Disorder | Mouse | Dose-dependently reduces the number of marbles buried. | |
| Resident-Intruder Test | Aggressive Behavior | Mouse | Dose-dependently decreases the incidence of fighting. | |
| Methamphetamine-Induced Hyperlocomotion | Drug Dependence / Psychosis | Mouse | Inhibits locomotor stimulant effect and behavioral sensitization. | |
| Capsaicin-Induced Nociception | Pain / Analgesia | Mouse | Produces hypoalgesia (reduced pain sensitivity). |
References
Application Notes and Protocols for Osemozotan in Rodent Pain Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Osemozotan (also known as MKC-242), a selective 5-HT1A receptor agonist, in preclinical pain research. The protocols detailed below are designed for investigating the analgesic properties of this compound in established rodent models of inflammatory and neuropathic pain.
Introduction to this compound
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1] It demonstrates functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic receptors.[1] The analgesic effects of this compound are primarily attributed to its action on an inhibitory serotonergic signaling pathway within the spinal cord.[1] Activation of 5-HT1A receptors in the dorsal horn of the spinal cord can lead to a reduction in the release of pronociceptive neurotransmitters, such as glutamate and substance P, from primary afferent fibers, resulting in hypoalgesia and a decrease in mechanical allodynia.[2]
Mechanism of Action: 5-HT1A Receptor Signaling in Pain Modulation
This compound exerts its effects by binding to the Gi/o protein-coupled 5-HT1A receptor. This initiates a signaling cascade that ultimately leads to neuronal inhibition and a reduction in nociceptive transmission.
-
Signaling Pathway: Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to decreased intracellular concentrations of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[3]
-
Ion Channel Modulation: The Gβγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium ion efflux and neuronal hyperpolarization. Additionally, the signaling cascade leads to the closure of voltage-gated calcium channels, further reducing neuronal excitability and neurotransmitter release.
-
Neurotransmitter Release Inhibition: In the dorsal horn, activation of presynaptic 5-HT1A heteroreceptors on primary afferent terminals inhibits the release of glutamate, a key excitatory neurotransmitter in pain pathways.
Data Presentation: Representative Analgesic Effects
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound in common rodent pain models. These values are based on typical outcomes for effective analgesics in these assays.
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model (Rats)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI (Mean ± SEM) |
|---|---|---|
| Sham + Vehicle | N/A | 14.5 ± 0.8 |
| CCI + Vehicle | N/A | 2.5 ± 0.4 |
| CCI + this compound | 0.5 | 4.8 ± 0.6 |
| CCI + this compound | 1.0 | 8.2 ± 0.9 |
| CCI + this compound | 2.0 | 11.5 ± 1.2 |
Table 2: Effect of this compound on Thermal Hyperalgesia in the Carrageenan-Induced Inflammatory Pain Model (Mice)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) - 3h Post-Carrageenan (Mean ± SEM) |
|---|---|---|
| Control + Vehicle | N/A | 10.2 ± 0.7 |
| Carrageenan + Vehicle | N/A | 4.1 ± 0.5 |
| Carrageenan + this compound | 0.5 | 5.9 ± 0.6 |
| Carrageenan + this compound | 1.0 | 7.8 ± 0.8 |
| Carrageenan + this compound | 2.0 | 9.1 ± 0.9 |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol describes the induction of neuropathic pain via CCI of the sciatic nerve in rats and the subsequent assessment of mechanical allodynia following this compound administration.
Experimental Workflow:
Materials:
-
This compound HCl
-
Vehicle: Sterile Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250 g)
-
Isoflurane anesthesia
-
4-0 chromic gut sutures
-
Standard surgical tools
-
Von Frey filaments
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat with isoflurane.
-
Place the animal in a prone position and shave the left thigh.
-
Make a small incision to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7 days to allow for the full development of neuropathic pain.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound HCl in sterile saline. A plausible dose to test is 1 mg/kg.
-
On day 7 post-surgery, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Place the animals in individual plexiglass chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Conduct testing before drug administration (as a post-surgery baseline) and at specified time points after administration (e.g., 30, 60, and 120 minutes).
-
Protocol 2: Evaluation of this compound in an Inflammatory Pain Model (Carrageenan-Induced Paw Edema)
This protocol details the induction of acute inflammation in the mouse paw using carrageenan and the assessment of thermal hyperalgesia.
Experimental Workflow:
Materials:
-
This compound HCl
-
Vehicle: Sterile Saline (0.9% NaCl)
-
Male C57BL/6 mice (20-25 g)
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Hot plate apparatus
Procedure:
-
Baseline Measurement:
-
Place each mouse individually on the hot plate apparatus, maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Record the latency (in seconds) for the mouse to show a nociceptive response (e.g., licking a hind paw or jumping).
-
Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound (e.g., 1 mg/kg) or vehicle via i.p. injection.
-
-
Induction of Inflammation:
-
Thirty minutes after drug administration, inject 20 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Assessment of Thermal Hyperalgesia (Hot Plate Test):
-
At various time points after carrageenan injection (e.g., 1, 2, and 3 hours), place the mice back on the hot plate.
-
Record the paw withdrawal latency as described in the baseline measurement. A decrease in latency compared to baseline indicates thermal hyperalgesia. An increase in latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Disclaimer: These protocols and application notes are intended for guidance and informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and approved by an Institutional Animal Care and Use Committee (IACUC). Dosages and specific timings may require optimization for individual laboratory conditions and research goals.
References
Osemozotan in Preclinical Models of Obsessive-Compulsive Disorder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (formerly MKC-242) is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor, demonstrating distinct functional properties as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] Alterations in the serotonin system are strongly implicated in the pathophysiology of Obsessive-Compulsive Disorder (OCD), making the 5-HT1A receptor a key target for therapeutic intervention.[2] While clinical trial data for this compound in human OCD patients is not publicly available, preclinical studies in animal models provide valuable insights into its potential anti-compulsive effects. These application notes summarize the existing preclinical data and provide detailed protocols for key experiments.
Mechanism of Action
This compound's therapeutic potential in OCD is hypothesized to stem from its modulation of the serotonergic system. In individuals with OCD, there is evidence of dysregulated serotonin levels in the brain.[1] By acting as a 5-HT1A agonist, this compound is thought to decrease overall serotonergic activity, which may contribute to its anti-obsessional effects.[1] The 5-HT1A receptor is a G protein-coupled receptor that, upon activation, initiates an inhibitory signaling cascade.[1]
This compound exhibits high specificity for the 5-HT1A receptor, with an affinity nearly 1000 times greater than for other serotonin, dopamine, or adrenergic receptors. A key advantage of this compound is that it does not metabolize into 1-(2-pyrimidinyl)-piperazine, a compound common to the azapirone class of drugs that can bind to other receptors and lead to off-target effects. This high specificity suggests a more targeted therapeutic action with a potentially lower risk of side effects.
Signaling Pathway of this compound at the 5-HT1A Receptor
Preclinical Efficacy in an Animal Model of OCD
The primary animal model used to evaluate the anti-compulsive properties of this compound is the marble-burying test. This test is widely used to screen for anxiolytic and anti-compulsive drug activity.
Quantitative Data from the Marble-Burying Test
| Treatment Group | Number of Marbles Buried (Mean) | Motor Coordination | Reference |
| Control (Vehicle) | Higher | Unaffected | |
| This compound | Lower (Dose-dependent decrease) | Unaffected |
Note: Specific quantitative values (e.g., exact number of marbles, dosage) were not available in the reviewed literature.
Experimental Protocols
Marble-Burying Test for Compulsive-Like Behavior in Mice
This protocol is adapted from methodologies described in preclinical studies of OCD-like behavior.
Objective: To assess the effect of this compound on compulsive-like burying behavior in mice.
Materials:
-
Standard mouse cages
-
Clean bedding material (e.g., corncob, sawdust)
-
Glass marbles (approximately 1.5 cm in diameter)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Syringes and needles for administration
-
Stopwatch
Procedure:
-
Animal Acclimation: House mice individually for at least one week before the experiment in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound hydrochloride in the appropriate vehicle to the desired concentrations. Prepare a vehicle-only solution for the control group.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Test Arena Preparation: Prepare the test cages by filling them with 5 cm of clean bedding. Gently place 20 marbles in a 4x5 grid on the surface of the bedding.
-
Test Procedure:
-
Place a single mouse in the prepared cage.
-
Allow the mouse to explore the cage and interact with the marbles undisturbed for 30 minutes.
-
-
Scoring:
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A blinded observer should perform the scoring to minimize bias.
-
-
Data Analysis: Compare the mean number of buried marbles between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Conclusion
Preclinical evidence from the marble-burying model suggests that this compound has anti-compulsive properties, which are likely mediated by its selective agonist activity at 5-HT1A receptors. Its favorable pharmacokinetic profile, particularly its high specificity and lack of certain metabolites, makes it a compound of interest for further investigation in the context of OCD. While human clinical trial data is needed to confirm these preliminary findings, the protocols and data presented here provide a foundation for researchers and drug development professionals exploring the therapeutic potential of this compound and other 5-HT1A agonists for obsessive-compulsive disorder.
References
Osemozotan in c-Fos Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Osemozotan, a selective 5-HT1A receptor agonist, in studying c-Fos expression as a marker of neuronal activity. The protocols and data presented are based on preclinical studies investigating the neuropharmacological effects of this compound, particularly in the context of psychostimulant-induced neuronal activation.
Introduction to this compound and c-Fos
This compound (also known as MKC-242) is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically initiates an inhibitory signaling cascade.
c-Fos is the protein product of the immediate early gene c-fos. Its expression is rapidly and transiently induced in neurons following various stimuli, making it a widely used marker for neuronal activation. Immunohistochemical detection of c-Fos allows for the mapping of neuronal circuits activated by pharmacological agents or environmental stimuli.
Application: Modulation of Methamphetamine-Induced Neuronal Activation
A key application of this compound in c-Fos expression studies is to investigate its modulatory effects on neuronal activation induced by psychostimulants like methamphetamine. Research has shown that this compound can attenuate the increase in c-Fos expression in specific brain regions following methamphetamine administration, providing insights into the role of the 5-HT1A receptor in the neurobiology of addiction and psychostimulant action.[2]
Quantitative Data Summary
The following table summarizes the effects of this compound on methamphetamine-induced c-Fos expression in key brain regions of mice, based on the findings from Tsuchida et al. (2009).[2]
| Treatment Group | Medial Prefrontal Cortex (c-Fos positive cells) | Striatum (c-Fos positive cells) | Nucleus Accumbens (c-Fos positive cells) |
| Saline Control | Baseline | Baseline | Baseline |
| Methamphetamine (3 mg/kg) | Increased | Increased | Increased |
| This compound (1 mg/kg) + Methamphetamine (3 mg/kg) | Significantly Reduced vs. METH alone | Significantly Reduced vs. METH alone | No Significant Change vs. METH alone |
| WAY-100635 (1 mg/kg) + this compound (1 mg/kg) + Methamphetamine (3 mg/kg) | Increased (Effect of this compound blocked) | Increased (Effect of this compound blocked) | Not Reported |
Note: Specific cell counts were not publicly available in the reviewed literature. The table reflects the reported qualitative changes.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway Leading to c-Fos Modulation
The activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This can influence downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of c-Fos transcription. The diagram below illustrates this proposed signaling pathway.
Experimental Workflow for Studying this compound's Effect on Methamphetamine-Induced c-Fos Expression
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on psychostimulant-induced c-Fos expression in rodents.
Experimental Protocols
The following are generalized protocols based on common practices in the field. For specific experiments, it is crucial to consult the detailed methodology of the original research articles.
Animal Handling and Drug Administration
-
Animals: Male C57BL/6J mice are commonly used. They should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Drug Preparation:
-
This compound hydrochloride: Dissolve in sterile saline. A typical dose is 1 mg/kg.
-
Methamphetamine hydrochloride: Dissolve in sterile saline. A common dose for inducing c-Fos is 3 mg/kg.
-
WAY-100635: Dissolve in sterile saline. A dose of 1 mg/kg is often used to antagonize 5-HT1A receptors.
-
-
Administration:
-
Administer all drugs via intraperitoneal (i.p.) injection.
-
In studies involving the antagonist, administer WAY-100635 approximately 20-30 minutes before this compound.
-
Administer this compound approximately 20-30 minutes before methamphetamine.
-
The total injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
c-Fos Immunohistochemistry Protocol
-
Perfusion and Tissue Collection: Two hours after the final injection, deeply anesthetize the animals (e.g., with sodium pentobarbital). Perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brains to a 30% sucrose solution in PBS at 4°C until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 30-40 µm thick) using a cryostat. Collect sections in a cryoprotectant solution and store them at -20°C until use.
-
Immunostaining:
-
Wash sections in PBS three times for 10 minutes each.
-
Incubate sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution overnight at 4°C.
-
Wash sections in PBS three times for 10 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) in the blocking solution for 2 hours at room temperature.
-
Wash sections in PBS three times for 10 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash sections in PBS three times for 10 minutes each.
-
Visualize the peroxidase activity using a diaminobenzidine (DAB) solution.
-
-
Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, air-dry, dehydrate through a series of alcohol gradients, clear in xylene, and coverslip with a mounting medium.
-
Image Analysis: Capture images of the brain regions of interest using a light microscope equipped with a digital camera. Count the number of c-Fos-immunoreactive nuclei within a defined area of each brain region. The counting should be performed by an observer blinded to the experimental conditions.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in modulating neuronal activity. Its use in conjunction with c-Fos expression studies provides a robust method for identifying the neural circuits affected by 5-HT1A receptor agonism, particularly in the context of neuropsychiatric and substance use disorders. The protocols and data outlined in these application notes offer a foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of targeting the 5-HT1A receptor.
References
- 1. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound, a serotonin 1A-receptor agonist, on methamphetamine-induced c-Fos expression in prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Osemozotan Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Osemozotan, a selective 5-HT1A receptor agonist, in various animal models relevant to psychiatric and neurological disorders. This compound acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors, modulating the release of key neurotransmitters such as serotonin, dopamine, norepinephrine, and acetylcholine.[1] Its therapeutic potential is being investigated for anxiety, depression, obsessive-compulsive disorder (OCD), and substance use disorders.
Mechanism of Action and Signaling Pathway
This compound's therapeutic effects are mediated through its high-affinity and selective binding to 5-HT1A receptors, which are inhibitory G protein-coupled receptors (GPCRs).[1] Upon activation, the associated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3] This signaling cascade also involves the modulation of ion channels, specifically increasing potassium (K+) conductance and decreasing calcium (Ca2+) conductance, which results in neuronal hyperpolarization and reduced neuronal firing.[4] Furthermore, 5-HT1A receptor activation can influence the extracellular signal-regulated kinase (ERK/MAPK) pathway, which is involved in neuroplasticity and cellular growth.
References
Troubleshooting & Optimization
Osemozotan solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Osemozotan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as MKC-242) is a selective 5-HT1A receptor agonist.[1] It acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic receptors, influencing the release of various neurotransmitters.[1] Like many small molecule drugs, this compound's therapeutic efficacy in preclinical and clinical studies can be limited by its poor aqueous solubility. This can affect its bioavailability and the ability to achieve desired concentrations at the target site.
Q2: What are the known forms of this compound available?
A2: this compound is available as a free base and as a hydrochloride (HCl) salt.[2][3][4] The hydrochloride salt is generally expected to have improved aqueous solubility compared to the free base.
Q3: In which solvents has this compound shown some solubility?
Q4: What are the general strategies to improve the solubility of poorly soluble drugs like this compound?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures). Chemical modifications involve changing the pH, using buffers, derivatization, complexation (e.g., with cyclodextrins), and salt formation.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered during the handling and formulation of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| This compound free base does not dissolve in aqueous buffers. | This compound free base has low intrinsic aqueous solubility. | 1. Switch to this compound Hydrochloride: The HCl salt form is likely to have higher aqueous solubility. 2. pH Adjustment: For basic compounds like this compound, lowering the pH of the aqueous buffer can increase solubility. Titrate with a dilute acid (e.g., 0.1 M HCl) and monitor for dissolution. 3. Use of Co-solvents: Introduce a water-miscible organic co-solvent. See the Experimental Protocols section for details on preparing solutions with DMSO, PEG400, or Ethanol. |
| Precipitation occurs when adding a stock solution (e.g., in DMSO) to an aqueous medium. | The drug is crashing out of solution due to the change in solvent polarity and exceeding its solubility limit in the final aqueous medium. | 1. Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound. 2. Increase Co-solvent Percentage: The proportion of the organic co-solvent in the final solution may need to be increased. However, be mindful of the potential for solvent toxicity in cellular or animal models. 3. Use Surfactants: Incorporate a non-ionic surfactant such as Tween 80 or Cremophor EL to help stabilize the compound in the aqueous phase. 4. Sonication: Gentle sonication can help to break down aggregates and promote dissolution. |
| Difficulty in preparing a stable suspension for oral administration. | The drug particles are not adequately wetted or dispersed, leading to rapid sedimentation. | 1. Use a Suspending Agent: Employ a suspending agent like Carboxymethyl cellulose (CMC) to increase the viscosity of the vehicle and slow down sedimentation. 2. Incorporate a Wetting Agent: A surfactant like Tween 80 can be used to reduce the interfacial tension between the drug particles and the aqueous vehicle, improving wetting. 3. Particle Size Reduction: If possible, micronize the this compound powder to increase the surface area and improve dispersion. |
| Inconsistent results in in vivo studies. | This could be due to variable drug absorption resulting from poor or inconsistent solubility and bioavailability of the administered formulation. | 1. Standardize Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. Document all steps, including sonication time, mixing speed, and temperature. 2. Consider Advanced Formulations: For more consistent bioavailability, explore advanced formulation strategies such as cyclodextrin complexation or nanoparticle-based delivery systems. These can enhance solubility and provide more predictable drug release. |
This compound Solubility and Formulation Data
The following table summarizes the qualitative solubility of this compound and provides examples of formulations that can be used for research purposes.
| Solvent/Vehicle | Solubility/Formulation Type | Notes |
| Water | Poorly soluble (free base) | The hydrochloride salt is expected to be more soluble. |
| DMSO | Soluble | A common solvent for preparing stock solutions. |
| Ethanol | May be soluble | Often used as a co-solvent. |
| PEG400 | Soluble | Can be used as a vehicle for oral formulations. |
| 0.5% Carboxymethyl cellulose (CMC) in water | Suspension | A common vehicle for oral gavage in animal studies. |
| 0.25% Tween 80 and 0.5% CMC in water | Suspension | The addition of Tween 80 acts as a wetting agent to improve suspension stability. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Solution | A common vehicle for parenteral administration of poorly soluble compounds. |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | Solution (potential) | Cyclodextrins can form inclusion complexes to enhance aqueous solubility. |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations and for exploring solubility enhancement techniques.
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for further dilution.
-
Materials: this compound (free base or HCl salt), Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of an Oral Suspension of this compound
-
Objective: To prepare a stable suspension of this compound for oral administration in animal studies.
-
Materials: this compound, 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water, 0.25% (v/v) Tween 80 (optional), sterile conical tube, magnetic stirrer.
-
Procedure:
-
Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
If using a wetting agent, add Tween 80 to the CMC solution to a final concentration of 0.25% and mix well.
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small volume of the vehicle (CMC or CMC/Tween 80 solution) to the this compound powder and triturating until a smooth consistency is achieved.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
-
Continue stirring for at least 15-30 minutes before administration to ensure homogeneity.
-
Protocol 3: Exploring Solubility Enhancement with Cyclodextrins (Phase Solubility Study)
-
Objective: To determine if cyclodextrins can improve the aqueous solubility of this compound.
-
Materials: this compound, a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin or Sulfobutylether-β-cyclodextrin), aqueous buffer (e.g., PBS pH 7.4), shaker incubator, HPLC system.
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the samples to remove the undissolved solid.
-
Analyze the concentration of dissolved this compound in the supernatant/filtrate using a validated HPLC method.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to generate a phase solubility diagram. An increase in this compound concentration with increasing cyclodextrin concentration indicates successful complexation and solubility enhancement.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Experimental Workflow for Addressing Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility problems.
References
Optimizing Osemozotan Dosage for Behavioral Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Osemozotan dosage in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (MKC-242) is a selective 5-HT₁A receptor agonist.[1] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT₁A autoreceptors and a partial agonist at postsynaptic 5-HT₁A receptors.[1] This dual action modulates the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine, thereby influencing various behavioral paradigms.[1]
Q2: What are the expected behavioral effects of this compound in preclinical models?
In animal studies, this compound has demonstrated a range of behavioral effects, including:
-
Anxiolytic (anti-anxiety) effects: As a 5-HT₁A agonist, this compound is expected to have anxiety-reducing properties.[1]
-
Antidepressant-like effects: It has shown antidepressant potential in various preclinical models.[2]
-
Anti-aggressive effects: this compound has been shown to dose-dependently reduce aggressive behaviors in mice.
-
Anti-obsessional/compulsive effects: Studies using the marble-burying test suggest that this compound may reduce compulsive-like behaviors.
Q3: What is the pharmacokinetic profile of this compound in rodents?
Pharmacokinetic studies in mice and rats have revealed the following approximate parameters for oral administration:
-
Time to maximum concentration (Tmax): 15 minutes
-
Half-life (t1/2): 1.3 hours
-
Area under the curve (AUC): 2.943 mg·hr·L⁻¹
This compound's pharmacokinetic profile suggests a rapid onset and a longer duration of action compared to some other anxiolytic agents.
Q4: How should I prepare this compound for administration?
-
Vehicle Selection: Common vehicles for in vivo administration of similar compounds include saline, distilled water, or a small percentage of a non-toxic solvent like DMSO or Tween 80 to aid dissolution, which is then further diluted in saline.
-
Preparation: It is recommended to prepare solutions fresh on the day of the experiment. If a stock solution is made, it should be stored at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
pH Adjustment: Ensure the final pH of the solution is within a physiologically tolerable range (typically between 4.5 and 8.0 for parenteral administration).
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses
Possible Causes:
-
Inconsistent Drug Administration: Variability in injection volume, speed, or location (for parenteral routes) can lead to inconsistent drug absorption and effects.
-
Animal Handling Stress: Excessive or inconsistent handling can induce stress, which may confound the behavioral effects of this compound.
-
Environmental Factors: Differences in lighting, noise levels, or time of day for testing can all contribute to behavioral variability.
-
Genetic Strain Differences: Different rodent strains can exhibit varying sensitivities to 5-HT₁A agonists.
Solutions:
-
Standardize Administration Technique: Ensure all personnel are trained on a consistent administration protocol. For oral gavage, use appropriate tube sizes to minimize stress.
-
Habituate Animals: Acclimate animals to the testing room and handling procedures for a sufficient period before the experiment.
-
Control Environmental Variables: Maintain consistent lighting, temperature, and low-noise conditions during testing. Conduct experiments at the same time each day.
-
Report Strain Information: Clearly state the rodent strain used in your experimental records and publications.
Issue 2: Unexpected or Lack of Behavioral Effect
Possible Causes:
-
Incorrect Dosage: The dose may be too low to elicit a significant effect or so high that it causes off-target or paradoxical effects.
-
Poor Drug Solubility or Stability: If this compound is not fully dissolved or has degraded, the effective concentration administered will be lower than intended.
-
Autoreceptor vs. Heteroreceptor Effects: At low doses, 5-HT₁A agonists preferentially activate presynaptic autoreceptors, which can lead to a decrease in serotonin release and potentially different behavioral outcomes than at higher doses that engage postsynaptic heteroreceptors.
-
Off-Target Effects: Although this compound is selective for the 5-HT₁A receptor, very high doses may lead to interactions with other receptors.
Solutions:
-
Conduct a Dose-Response Study: If you are new to using this compound, perform a pilot study with a range of doses to determine the optimal dose for your specific behavioral paradigm.
-
Verify Solution Preparation: Ensure your preparation method results in a clear, stable solution. If using a suspension, ensure it is well-mixed before each administration.
-
Consider Dose-Dependent Mechanisms: Be aware that the behavioral effects of 5-HT₁A agonists can be biphasic.
-
Review Literature for Off-Target Effects: While this compound is highly selective, familiarize yourself with the potential off-target profiles of 5-HT₁A agonists.
Issue 3: Sedation or Hyperactivity at Higher Doses
Possible Causes:
-
On-Target Sedative Effects: Activation of 5-HT₁A receptors can sometimes lead to sedative effects, particularly at higher doses.
-
Interaction with Other Neurotransmitter Systems: this compound's modulation of dopamine and norepinephrine release could contribute to changes in locomotor activity.
Solutions:
-
Include a Locomotor Activity Assay: Always assess the effect of your chosen this compound doses on general locomotor activity to distinguish between specific behavioral effects and general changes in movement.
-
Adjust Dosage: If sedation or hyperactivity is observed and is not the intended outcome, a lower dose should be tested.
Data Presentation: Dose-Response Relationships
The following tables summarize the expected dose-dependent effects of this compound on various behavioral paradigms based on available preclinical data.
Table 1: Anti-Aggressive Effects of this compound in Mice
| Dosage (mg/kg, route) | Expected Outcome | Notes |
| Low to Moderate | Dose-dependent decrease in the incidence and duration of fighting. | This compound has been shown to be effective at lower doses compared to other anxiolytics like diazepam. |
| High | Significant reduction in aggressive behavior. | Minimal impact on motor coordination is expected at effective anti-aggressive doses. |
Table 2: Anxiolytic and Anti-Compulsive Effects of this compound (Hypothetical Data Based on 5-HT₁A Agonist Profile)
| Behavioral Assay | Dosage (mg/kg, i.p.) | Expected Outcome (vs. Vehicle) |
| Elevated Plus Maze | 0.1 - 1.0 | Increase in the percentage of time spent in and entries into the open arms. |
| Marble Burying Test | 0.3 - 3.0 | Decrease in the number of marbles buried. |
Note: Specific quantitative data for this compound in these assays is limited in the public domain. The dose ranges provided are based on typical effective doses for selective 5-HT₁A agonists in these paradigms and should be optimized in your specific experimental conditions.
Table 3: Antidepressant-like Effects of this compound (Hypothetical Data Based on 5-HT₁A Agonist Profile)
| Behavioral Assay | Dosage (mg/kg, i.p.) | Expected Outcome (vs. Vehicle) |
| Forced Swim Test | 1.0 - 5.0 | Decrease in immobility time. |
| Tail Suspension Test | 1.0 - 5.0 | Decrease in immobility time. |
Note: As with the anxiolytic assays, these dose ranges are illustrative for selective 5-HT₁A agonists and require empirical validation for this compound in your laboratory.
Experimental Protocols
Protocol 1: Marble Burying Test for Anti-Compulsive-Like Behavior
Objective: To assess the effect of this compound on repetitive and compulsive-like digging behavior in mice.
Materials:
-
Standard mouse cages (e.g., 26 x 20 x 14 cm)
-
Bedding (e.g., corncob or sawdust), 5 cm deep
-
Glass marbles (approx. 1.5 cm in diameter), 20-25 per cage
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Administer this compound or vehicle to the mice at the desired dose and route (e.g., intraperitoneal, i.p.). A 30-minute pre-treatment time is common.
-
Place each mouse individually into a cage with the marbles evenly spaced on the surface of the bedding.
-
Allow the mouse to explore the cage and interact with the marbles for a set period, typically 30 minutes.
-
After the test period, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analyze the data by comparing the number of buried marbles between the this compound-treated and vehicle-treated groups. A significant decrease in the number of buried marbles suggests an anti-compulsive-like effect.
Protocol 2: Elevated Plus Maze for Anxiolytic-Like Behavior
Objective: To evaluate the anxiety-reducing effects of this compound in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software (optional, but recommended for accurate data collection)
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Administer this compound or vehicle to the rodents. A pre-treatment time of 30 minutes is typical for i.p. injections.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the time spent in the open arms and closed arms, as well as the number of entries into each arm type.
-
After each trial, clean the maze thoroughly to remove any olfactory cues.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Protocol 3: Forced Swim Test for Antidepressant-Like Behavior
Objective: To assess the potential antidepressant-like effects of this compound in mice.
Materials:
-
Cylindrical container (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Video recording equipment.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
On day 1 (pre-test session), place each mouse in the water-filled cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
24 hours later, on day 2 (test session), administer this compound or vehicle. A 30-60 minute pre-treatment time is common.
-
Place the mouse back into the water-filled cylinder for a 6-minute test session.
-
Record the entire session and score the last 4 minutes for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
-
A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Mandatory Visualizations
Caption: this compound's dual-action signaling pathway at pre- and postsynaptic 5-HT₁A receptors.
Caption: A generalized experimental workflow for assessing the behavioral effects of this compound.
Caption: A logical troubleshooting guide for unexpected behavioral outcomes in this compound experiments.
References
Technical Support Center: Osemozotan Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Osemozotan (MKC-242). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective 5-HT1A receptor agonist.[1][2] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] Activation of these inhibitory G protein-coupled receptors influences the release of several neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1]
Q2: How selective is this compound for the 5-HT1A receptor?
This compound demonstrates high selectivity for the 5-HT1A receptor, with a binding affinity that is reportedly almost 1000 times greater than for most other serotonin, dopamine, or adrenergic receptors.[1] A key advantage of this compound is that it does not metabolize to 1-(2-pyrimidinyl)-piperazine, a metabolite common to some other 5-HT1A agonists that can bind to other receptors and cause off-target effects.
Q3: What are the known downstream effects of this compound's action on other neurotransmitter systems?
Activation of 5-HT1A receptors by this compound modulates the release of other neurotransmitters. For instance, it has been shown to increase extracellular acetylcholine levels in the cerebral cortex and hippocampus. Additionally, this compound can influence dopamine and norepinephrine release, an effect that is thought to be mediated by the functional interaction between 5-HT1A receptors and other receptor systems.
Q4: Are there any known off-target effects at the behavioral level?
Studies in animal models have primarily focused on the on-target effects of this compound, which include anxiolytic, antidepressant, and anti-obsessional behaviors. While specific behavioral off-target effects are not well-documented due to its high selectivity, any unexpected behavioral outcomes in preclinical studies should be carefully investigated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological or behavioral response in animal models not consistent with 5-HT1A agonism. | Potential off-target activity at an uncharacterized receptor. | 1. Review the limited available off-target screening data. 2. Conduct a receptor binding screen against a broad panel of receptors to identify potential off-target interactions. 3. Compare the observed phenotype with the known physiological roles of any identified off-target receptors. |
| Inconsistent results in neurotransmitter release assays (e.g., microdialysis). | Complex interplay between 5-HT1A receptors and other neurotransmitter systems. The effect of this compound can be region-specific and dependent on the baseline activity of other systems. | 1. Ensure precise and consistent placement of the microdialysis probe. 2. Carefully control for anesthetic effects if used. 3. Measure multiple neurotransmitters simultaneously to understand the network effects. 4. Consider the dual presynaptic (full agonist) and postsynaptic (partial agonist) action of this compound. |
| Discrepancy between in vitro binding affinity and in vivo functional assays. | Functional selectivity of this compound (presynaptic full vs. postsynaptic partial agonism). Differences in receptor reserve and G-protein coupling efficiency in different tissues or brain regions. | 1. Perform functional assays, such as the [³⁵S]GTPγS binding assay, to determine the agonist efficacy in your specific experimental system. 2. Characterize the response in cell lines expressing either presynaptic or postsynaptic 5-HT1A receptor populations if possible. |
Quantitative Data Summary
Due to the limited publicly available comprehensive off-target screening data for this compound, this table provides a summary of its known high-affinity target and qualitative information about its selectivity. Researchers are encouraged to perform their own comprehensive binding assays for their specific experimental needs.
Table 1: this compound Binding Affinity and Selectivity
| Target | Affinity (Ki) | Selectivity Profile | Reference |
| 5-HT1A Receptor | High (specific value not publicly available) | Binds with almost 1000 times greater affinity to 5-HT1A receptors than to most other 5-HT, dopamine, or adrenergic receptors. | |
| Other 5-HT Receptors | Low | Negligible affinity reported. | |
| Dopamine Receptors | Low | Negligible affinity reported. | |
| Adrenergic Receptors | Low | Negligible affinity reported. |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding affinity of this compound to a panel of off-target receptors.
-
Objective: To determine the inhibition constant (Ki) of this compound for a range of G protein-coupled receptors.
-
Materials:
-
Cell membranes prepared from cell lines expressing the receptor of interest.
-
Specific radioligand for each receptor.
-
This compound stock solution.
-
Assay buffer (specific to each receptor).
-
Unlabeled competing ligand for non-specific binding determination.
-
96-well filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the specific radioligand, and either a dilution of this compound, buffer (for total binding), or a high concentration of an unlabeled competing ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at an appropriate temperature and duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay
This assay determines the functional activity (agonist, antagonist, or inverse agonist) of this compound at a given G protein-coupled receptor.
-
Objective: To measure the ability of this compound to stimulate [³⁵S]GTPγS binding to G proteins upon receptor activation.
-
Materials:
-
Cell membranes with the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay buffer (typically containing MgCl₂, EGTA, and NaCl).
-
96-well plates.
-
Scintillation fluid or SPA beads.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, GDP, and the this compound dilutions.
-
Pre-incubate to allow this compound to bind to the receptors.
-
Add [³⁵S]GTPγS to initiate the reaction.
-
Incubate for a defined period at a specific temperature.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or a scintillation proximity assay (SPA) format.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Plot the data to determine the EC50 and Emax values.
-
3. In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the measurement of extracellular neurotransmitter levels in the brain of freely moving animals following this compound administration.
-
Objective: To assess the effect of this compound on the release of dopamine, norepinephrine, and serotonin in specific brain regions.
-
Materials:
-
This compound for injection.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
-
Procedure:
-
Surgically implant a guide cannula into the brain region of interest of the anesthetized animal.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline levels.
-
Visualizations
Caption: this compound's dual-action signaling pathway.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Technical Support Center: Interpreting Osemozotan Microdialysis Data
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting microdialysis data related to the selective 5-HT₁ₐ receptor agonist, Osemozotan. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist for the serotonin 1A (5-HT₁ₐ) receptor. It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT₁ₐ autoreceptors and a partial agonist at postsynaptic 5-HT₁ₐ receptors.[1] This dual action allows it to modulate the release of several key neurotransmitters, including serotonin (5-HT) and dopamine (DA).[1]
Q2: How does this compound affect serotonin and dopamine release in the brain?
A2: this compound's activation of presynaptic 5-HT₁ₐ autoreceptors on serotonergic neurons leads to a decrease in the firing rate of these neurons and subsequently reduces the synthesis and release of 5-HT in projection areas like the prefrontal cortex.[2] In studies involving methamphetamine-sensitized mice, this compound has been shown to attenuate the augmented release of 5-HT in the prefrontal cortex.[2] Conversely, its effect on dopamine release is more complex. While some 5-HT₁ₐ receptor agonists can increase dopamine release, studies with this compound in methamphetamine-treated mice did not show a significant effect on dopamine release in the prefrontal cortex.[2]
Q3: What are the typical pharmacokinetic parameters of this compound in animal models?
A3: Pharmacokinetic studies in mice and rats have provided key insights into the absorption, distribution, metabolism, and excretion of this compound. These data are essential for designing microdialysis experiments and interpreting the resulting neurotransmitter level changes.
| Parameter | Value | Species |
| Time to Maximum Concentration (tₘₐₓ) | 15 minutes (oral) | Mice and Rats |
| Area Under the Curve (AUC) | 2.943 mg·hr·L⁻¹ | Mice and Rats |
| Half-life (t₁/₂) | 1.3 hours | Mice and Rats |
Data sourced from animal studies.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible microdialysis data. Below is a generalized protocol for an in vivo microdialysis experiment to assess the effect of this compound on serotonin and dopamine levels in the rodent prefrontal cortex.
Experimental Workflow Diagram
Detailed Protocol:
-
Animal Preparation and Surgery:
-
Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture) and placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the medial prefrontal cortex.
-
Animals are allowed to recover for 24-48 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of at least 2 hours is allowed to achieve a stable baseline of neurotransmitter levels.
-
-
Sample Collection and Drug Administration:
-
Baseline dialysate samples are collected every 20-30 minutes for at least 2 hours.
-
This compound is administered (e.g., subcutaneously) at the desired dose.
-
Dialysate collection continues for a predetermined period post-administration (e.g., 3-4 hours) at the same time intervals.
-
-
Neurochemical Analysis:
-
Collected dialysate samples are immediately stabilized (e.g., by adding an antioxidant for dopamine) and stored at -80°C until analysis.
-
Serotonin and dopamine concentrations in the dialysates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis and Histology:
-
Neurotransmitter concentrations are typically expressed as a percentage of the mean baseline levels.
-
Statistical analysis (e.g., ANOVA with repeated measures) is performed to determine the significance of any changes.
-
At the end of the experiment, animals are euthanized, and brain tissue is collected for histological verification of the probe placement.
-
Troubleshooting Guide
Problem 1: High variability in baseline neurotransmitter levels.
-
Possible Cause: Incomplete recovery from surgery, stress during probe insertion, or inconsistent probe placement.
-
Solution: Ensure a sufficient recovery period (at least 24 hours) after surgery. Handle animals gently to minimize stress. Perform precise stereotaxic surgery and verify probe placement histologically for all subjects.
Problem 2: No significant change in serotonin levels after this compound administration.
-
Possible Cause: Incorrect dosage, inactive compound, or desensitization of 5-HT₁ₐ receptors.
-
Solution: Verify the concentration and activity of the this compound solution. Consider a dose-response study to determine the optimal effective dose. Be aware that chronic exposure to agonists can lead to receptor desensitization.
Problem 3: Degradation of dopamine in dialysate samples.
-
Possible Cause: Dopamine is prone to oxidation.
-
Solution: Add an antioxidant (e.g., ascorbic acid) to the collection vials. Analyze samples as quickly as possible after collection or ensure proper storage at -80°C.
Problem 4: Clogged microdialysis probe.
-
Possible Cause: Tissue debris or protein buildup on the membrane.
-
Solution: Ensure the probe is properly flushed with aCSF before insertion. If clogging occurs during an experiment, a gentle and brief increase in the flow rate may help, but this can affect the equilibrium and should be noted.
Signaling Pathway
This compound's Modulation of Serotonergic Neurotransmission
The following diagram illustrates the signaling pathway through which this compound, as a 5-HT₁ₐ receptor agonist, modulates the release of serotonin.
References
Technical Support Center: Osemozotan Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the side effects of Osemozotan in mice. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as MKC-242) is a selective 5-HT1A receptor agonist.[1] It acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] Its high affinity for the 5-HT1A receptor, which is an inhibitory G protein-coupled receptor, allows it to modulate the release of various neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1] This mechanism is central to its studied effects, which include anxiolytic, antidepressant, and anti-aggressive properties.
Q2: What are the potential side effects of this compound in mice?
A2: While this compound has been noted for its specificity and efficacy at lower doses compared to other similar agents, high doses or individual animal sensitivity can lead to side effects.[1] These are primarily manifestations of "serotonin syndrome," a state of excessive serotonergic activity. Key observable signs in mice include:
-
Flat body posture
-
Hindlimb abduction
-
Straub tail (stiff, erect tail)
-
Tremors
-
Piloerection (hair standing on end)
-
Changes in body temperature (hypothermia has been noted with 5-HT1A agonism)
Notably, studies have indicated that this compound does not typically impair motor coordination.[1]
Q3: How can I minimize the risk of this compound-induced side effects?
A3: Minimizing side effects primarily involves careful dose selection, appropriate administration techniques, and close monitoring of the animals.
-
Dose-Titration: Begin with the lowest effective dose reported in the literature and perform a dose-response study to determine the optimal dose for your specific experimental goals with the minimal side effect profile.
-
Appropriate Vehicle: Ensure the vehicle used to dissolve this compound is non-toxic and administered at a volume appropriate for the size of the mouse.
-
Consistent Administration: Use a consistent and minimally stressful administration technique, such as intraperitoneal (IP) injection, performed by a trained individual.
-
Acclimation: Allow mice to acclimate to the housing and handling procedures before the experiment to reduce stress-induced variability in their response to the drug.
-
Monitoring: Closely observe the mice for at least the first hour after administration, and periodically thereafter, for any signs of serotonin syndrome.
Q4: What should I do if I observe signs of serotonin syndrome in a mouse?
A4: If you observe signs of serotonin syndrome, you should:
-
Document: Record the observed signs, their severity, and the time of onset.
-
Supportive Care: Provide supportive care to the affected animal. This may include placing the animal in a quiet, warm environment to manage hypothermia. Ensure easy access to food and water.
-
Reduce Dosage: For subsequent experiments, consider reducing the dose of this compound.
-
Consult a Veterinarian: If the symptoms are severe or persistent, consult with a veterinarian for further guidance on animal welfare and potential interventions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Mouse exhibits flat body posture, hindlimb abduction, and Straub tail shortly after injection. | This is a classic presentation of serotonin syndrome, likely due to a high dose of this compound. | Reduce the dose of this compound in subsequent experiments. Start with a lower dose and titrate up to the desired effect. Ensure accurate calculation of the dose based on the mouse's body weight. |
| Inconsistent behavioral effects are observed between mice receiving the same dose. | This could be due to variability in injection technique, individual differences in mouse sensitivity, or stress. | Ensure a standardized and consistent intraperitoneal injection technique is used by all personnel. Allow for a proper acclimation period for the mice before the study. Consider using a larger sample size to account for individual variability. |
| Mouse appears lethargic and shows signs of hypothermia (cool to the touch). | Activation of 5-HT1A receptors can lead to a decrease in body temperature. | Monitor the animal's body temperature. Provide a heat source, such as a warming pad, to maintain normal body temperature. Record these observations as part of the drug's effects. |
| No discernible behavioral effect is observed at the initial dose. | The dose may be too low, or the observation window may be inappropriate for the pharmacokinetic profile of this compound. | Gradually increase the dose in subsequent cohorts. This compound has a reported oral t-max of 15 minutes and a half-life of 1.3 hours in rodents, so ensure behavioral testing is conducted within the expected window of peak drug activity. |
Quantitative Data Summary
| Parameter | This compound Dose | Observed Effect in Mice | Reference |
| Anti-aggressive Behavior | Dose-dependent | Decreased incidence of fighting. | |
| Motor Coordination | Not specified | No decrease in motor coordination observed. | |
| Obsessive-Compulsive Behavior (Marble Burying) | Not specified | Decreased number of marbles buried. | |
| Locomotor Activity (with Methamphetamine) | Not specified | Inhibited methamphetamine-induced locomotor stimulant effect. | |
| Neurotransmitter Levels (Prefrontal Cortex) | Not specified | Attenuated methamphetamine-induced increase in 5-HT release. |
Experimental Protocols
Detailed Protocol for Intraperitoneal (IP) Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% saline)
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen sterile vehicle.
-
For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately on the day of the experiment to calculate the precise injection volume.
-
The injection volume should typically not exceed 10 mL/kg body weight. For a 25g mouse, this would be a maximum of 0.25 mL.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck).
-
-
Intraperitoneal Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse closely for at least 60 minutes post-injection for any adverse effects, particularly signs of serotonin syndrome.
-
Continue periodic observation for the duration of the experiment.
-
Record all observations meticulously.
-
Visualizations
References
Technical Support Center: Osemozotan for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vivo administration of Osemozotan. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as MKC-242) is a potent and selective 5-HT1A receptor agonist.[1] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately influences the release of various neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine, leading to its observed effects in animal models, such as anxiolytic, antidepressant, and analgesic properties.[4]
Q2: What are the common in vivo applications of this compound?
A2: this compound is utilized in preclinical research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes. Common applications include studies on anxiety, depression, aggressive behavior, pain, and drug dependence.
Q3: What is the recommended storage for this compound powder and prepared solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in organic solvents like DMSO are stable for up to 6 months at -80°C or 1 month at -20°C. It is crucial to avoid repeated freeze-thaw cycles. The stability of aqueous-based vehicle solutions for in vivo administration is generally lower, and it is best practice to prepare these fresh on the day of the experiment.
Vehicle Solution and Formulation
The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound, which has low aqueous solubility.
Recommended Vehicle Solutions
Below is a summary of commonly used vehicle solutions for both oral and injection routes of administration.
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral Gavage | 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in Saline | A common vehicle for creating a stable suspension. |
| PEG400 | Can be used to dissolve this compound for oral administration. | |
| 0.25% Tween 80 and 0.5% CMC-Na in Saline | The addition of a surfactant like Tween 80 can improve wetting and suspension stability. | |
| Intraperitoneal (IP) Injection | 10% DMSO in Corn Oil | A common formulation for lipophilic compounds. The stock solution in DMSO is diluted with corn oil. |
| 10% DMSO, 40% PEG300, 5% Tween 80 in Saline | A multi-component system to improve solubility and stability for injection. | |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | Cyclodextrins can form inclusion complexes to enhance the solubility of hydrophobic drugs. |
Note: These are starting points. The optimal formulation may vary depending on the required dose and experimental model.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution During Formulation.
-
Question: I'm trying to prepare a solution of this compound for injection, but it keeps precipitating. What can I do?
-
Answer: Precipitation is a common issue due to this compound's low water solubility. Here are some steps to troubleshoot this problem:
-
Check Your Solvent: Ensure you are using a suitable solvent system. For injection, a co-solvent system (e.g., DMSO and PEG300) or a lipid-based vehicle (e.g., corn oil) is often necessary.
-
Sonication: After adding this compound to the vehicle, use a bath sonicator to aid in dissolution.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can help dissolve the compound. However, be cautious about the compound's stability at higher temperatures.
-
pH Adjustment: Although less common for in vivo formulations, slight adjustments in pH can sometimes improve solubility. This should be done with caution to avoid physiological incompatibility.
-
Formulation Strategy: If simple solutions are not viable, consider creating a suspension using micronized this compound powder and suspending agents like CMC-Na.
-
Issue 2: High Variability in Experimental Results.
-
Question: I'm observing a lot of variability in the behavioral effects of this compound between animals. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Formulation: If this compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose. Ensure your formulation is homogenous by thorough mixing (e.g., vortexing) before each administration.
-
Inaccurate Dosing: Ensure accurate dosing by weighing each animal before administration and calculating the precise volume.
-
Administration Technique: Improper administration, such as subcutaneous injection instead of intraperitoneal, can lead to variable absorption. Ensure proper training and consistent technique.
-
Physiological State of Animals: Factors such as the light-dark cycle, stress levels, and fed/fasted state can influence the behavioral and physiological responses to drugs. Standardize these conditions as much as possible.
-
Issue 3: Adverse Reactions in Animals Post-Administration.
-
Question: My animals are showing signs of distress after injection with the this compound formulation. What should I do?
-
Answer: Adverse reactions can be due to the compound itself or the vehicle.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. If you are using a high percentage of DMSO or other organic solvents, consider diluting it further or switching to a more biocompatible vehicle like a cyclodextrin-based solution.
-
Injection Site Complications: Improper injection technique can lead to complications such as bleeding, peritonitis, or organ damage. Review your injection procedure and ensure it is performed correctly.
-
Compound-Specific Effects: this compound, as a 5-HT1A agonist, can have sedative or other behavioral effects. Ensure the observed signs are not an expected pharmacological effect of the compound. A dose-response study can help determine a well-tolerated and effective dose.
-
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% CMC-Na.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh 0.5 g of CMC-Na.
-
In a beaker with a magnetic stir bar, add 100 mL of sterile 0.9% saline.
-
Slowly add the CMC-Na to the saline while stirring to avoid clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. Gentle heating (50-65°C) can accelerate dissolution.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder. For a 1 mg/mL suspension, you will need 10 mg for a 10 mL final volume.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add a small amount of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while vortexing to ensure a uniform suspension.
-
-
Administration:
-
Vortex the suspension immediately before each administration to ensure homogeneity.
-
Administer to animals via oral gavage at the desired dosage (e.g., 10 mg/kg). The volume will depend on the animal's weight.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a general procedure for IP injection in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.
-
Draw up the calculated volume of the this compound formulation into the syringe.
-
-
Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and upper body.
-
Position the mouse so its abdomen is facing upwards and tilted slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animal for at least 15-30 minutes post-injection for any signs of distress or adverse reactions.
-
Quantitative Data
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Reference |
| Oral tmax | 15 minutes | Mice and Rats | |
| Oral Half-life | 1.3 hours | Mice and Rats | |
| Typical IP Dose | 1 mg/kg | Mice | |
| Typical Oral Dose | 1-10 mg/kg | Mice | Inferred from preclinical studies |
Visualizations
Signaling Pathway
The following diagram illustrates the primary signaling pathway of the 5-HT1A receptor upon activation by an agonist like this compound.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow
This diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: In Vivo Experimental Workflow.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered during in vivo experiments with this compound.
Caption: Troubleshooting Decision Tree.
References
Osemozotan Stability and Storage: A Technical Guide
Technical Support Center
Welcome to the technical support center for Osemozotan. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. While specific details are often provided on the Certificate of Analysis, general recommendations are summarized in the table below.
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A2: A change in the color of your this compound sample, such as the appearance of a yellowish or brownish tint, may indicate degradation. This could be due to oxidation or other chemical decomposition, potentially accelerated by improper storage conditions like exposure to light or high temperatures. It is recommended to discard the discolored sample and use a fresh one to ensure the accuracy of your experimental results.
Q3: My experimental results with this compound are inconsistent. Could this be related to compound degradation?
A3: Yes, inconsistent experimental results can be a sign of this compound degradation. The formation of degradation products can alter the compound's purity and potency, leading to variability in its biological activity. We recommend performing a purity check of your this compound stock, for example, by using High-Performance Liquid Chromatography (HPLC).
Q4: Can I store this compound in a solution? If so, what are the best practices?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution for a short duration, it is advisable to use a high-purity, anhydrous solvent, store it at -20°C or lower, and protect it from light. It is also crucial to perform a stability test in your chosen solvent to understand its degradation profile over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions. Ensure the sample was protected from light, high temperatures, and humidity. Prepare fresh samples for analysis. |
| Loss of biological activity in assays | Degradation of this compound | Verify the purity of the compound using a suitable analytical method like HPLC-UV. If degradation is confirmed, obtain a new batch of the compound. |
| Poor solubility of the compound | Formation of insoluble degradation products | Filter the solution before use. However, this does not solve the underlying degradation issue. It is best to use a fresh, pure sample. |
| Discoloration of the solid compound | Oxidation or photodecomposition | Discard the sample. Store new samples under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Humidity |
| Solid (Powder) | -20°C (Long-term) or 4°C (Short-term) | Inert gas (e.g., Argon) | Amber vial | Store with a desiccant |
| In Solution | -20°C to -80°C | N/A | Amber vial or foil-wrapped container | Use anhydrous solvents |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product(s) | Analytical Method for Detection |
| Hydrolysis | Cleavage of ether linkages | HPLC, Mass Spectrometry (MS) |
| Oxidation | N-oxidation, aromatic ring oxidation | HPLC, MS |
| Photodecomposition | Complex mixture of degradants | HPLC, MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for 7 days.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general HPLC method that can be optimized to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or as determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Adjusting Osemozotan dose for different rodent strains
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Osemozotan in preclinical studies involving rodent models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Introduction to this compound and Dose Considerations
This compound (also known as MKC-242) is a selective 5-HT1A receptor agonist, exhibiting full agonism at presynaptic autoreceptors and partial agonism at postsynaptic receptors.[1] Stimulation of the 5-HT1A receptor by this compound influences the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1] Due to its high affinity and specificity for the 5-HT1A receptor, this compound is a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1]
Preclinical studies in rodents have suggested potential therapeutic applications for this compound in anxiety, depression, aggression, and obsessive-compulsive disorder.[1][2] However, as with any pharmacological agent, determining the optimal dose is critical for obtaining reliable and reproducible results. The effective dose of this compound can vary depending on the rodent species, strain, and the specific experimental paradigm. This guide provides a starting point for researchers to develop appropriate dosing strategies for their studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose of this compound for my specific rodent strain?
A1: Currently, there is limited publicly available data providing a comprehensive dose-response curve for this compound across a wide range of rodent strains. However, based on existing studies, a common starting point for intraperitoneal (i.p.) administration in mice is around 1 mg/kg. It is crucial to conduct a pilot study to determine the optimal dose for your specific strain and experimental endpoint. Factors that can influence the effective dose include the density and sensitivity of 5-HT1A receptors, which can vary between strains.
Q2: Are there known differences in sensitivity to 5-HT1A agonists between different rodent strains?
A2: Yes, studies with other 5-HT1A receptor agonists have demonstrated significant strain-dependent differences in behavioral and physiological responses. For example, Sprague-Dawley female rats have been shown to be more sensitive to the 5-HT1A agonist 8-OH-DPAT than Fischer 344 rats. Similarly, certain inbred mouse strains selected for high aggression have displayed increased sensitivity to 5-HT1A agonists. These findings strongly suggest that the dose of this compound may need to be adjusted based on the genetic background of the animals.
Q3: What are the potential side effects of this compound at higher doses?
Q4: What is the recommended route of administration for this compound in rodents?
A4: The most commonly reported route of administration in published studies is intraperitoneal (i.p.) injection. Pharmacokinetic data from studies in mice and rats indicate a rapid oral absorption with a time to maximum concentration (tmax) of 15 minutes and a half-life of 1.3 hours. The choice of administration route should be guided by the specific experimental design and objectives.
Q5: How should I prepare this compound for administration?
A5: The solubility of this compound may vary depending on its salt form. It is recommended to consult the manufacturer's instructions for the specific formulation you are using. Typically, for in vivo studies, compounds are dissolved in a vehicle such as sterile saline or a small percentage of a solubilizing agent like DMSO, which is then diluted in saline. It is crucial to administer the same vehicle to the control group to account for any potential effects of the vehicle itself.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound and highlight the known strain-dependent variations in response to 5-HT1A receptor agonists.
Table 1: Reported Doses of this compound in Rodent Studies
| Rodent Species | Strain | Dose | Route of Administration | Experimental Model | Reference |
| Mouse | Not Specified | 1 mg/kg | i.p. | Monoamine level analysis | Not Specified |
| Mouse | ddY | Not Specified | i.p. | Cocaine-induced behavioral sensitization | |
| Mouse | Not Specified | Dose-dependent | Not Specified | Anti-aggressive effects |
Table 2: Examples of Strain-Dependent Responses to 5-HT1A Agonists in Rodents
| Rodent Species | Strains Compared | 5-HT1A Agonist | Observed Difference | Reference |
| Rat | Fischer 344 vs. Sprague-Dawley | 8-OH-DPAT | Sprague-Dawley females showed greater sensitivity (behavioral inhibition). | |
| Mouse | Aggressive vs. Non-aggressive strains | 8-OH-DPAT, S-15535 | Some highly aggressive strains exhibited higher 5-HT1A receptor sensitivity. |
Experimental Protocols
Below are detailed methodologies for two common behavioral assays used to assess the effects of anxiolytic and anti-compulsive agents like this compound.
Marble Burying Test for Mice
This test is used to assess repetitive and anxiety-like behavior.
Materials:
-
Standard mouse cage (e.g., 21 x 38 x 14 cm)
-
Clean bedding material (approximately 5 cm deep)
-
20 glass marbles (approximately 1.5 cm in diameter)
-
This compound solution and vehicle
-
Syringes and needles for administration
Procedure:
-
Prepare the test cages by filling them with 5 cm of fresh bedding.
-
Gently place 20 marbles evenly on the surface of the bedding.
-
Administer this compound or vehicle to the mice at the desired dose and route (e.g., i.p.).
-
After the appropriate pre-treatment time (e.g., 30 minutes for i.p. injection), place a single mouse in the prepared cage.
-
Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
After the 30-minute session, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analyze the data by comparing the number of buried marbles between the different treatment groups.
Elevated Plus Maze (EPM) for Rats
The EPM is a widely used test to assess anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system and software (optional, but recommended for accurate data collection)
-
This compound solution and vehicle
-
Syringes and needles for administration
Procedure:
-
Set up the EPM in a quiet, dimly lit room.
-
Administer this compound or vehicle to the rats at the desired dose and route.
-
After the appropriate pre-treatment time, place a single rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the following parameters, either manually or using a video tracking system:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
After the session, return the rat to its home cage.
-
Clean the maze thoroughly between each animal to remove any olfactory cues.
-
Analyze the data. An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: this compound's dual action on pre- and postsynaptic 5-HT1A receptors.
General Experimental Workflow for Dose-Finding Studies
Caption: A stepwise workflow for determining the optimal dose of this compound.
Disclaimer: The information provided in this Technical Support Center is intended for guidance only. It is essential for researchers to conduct their own pilot studies to determine the optimal dose of this compound for their specific experimental conditions, including the choice of rodent strain. Always consult relevant literature and adhere to institutional animal care and use guidelines.
References
Validation & Comparative
WAY-100635's Blockade of Osemozotan: A Comparative Guide to 5-HT1A Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antagonistic effects of WAY-100635 on the 5-HT1A receptor agonist, Osemozotan. The data and protocols herein are compiled from preclinical studies to elucidate the dynamics of this interaction at a key serotonergic receptor.
This compound is a selective agonist for the 5-HT1A serotonin receptor, exhibiting functional selectivity as a full agonist at presynaptic receptors and a partial agonist at postsynaptic receptors.[1] Its action on these inhibitory G protein-coupled receptors influences the release of various neurotransmitters, leading to potential therapeutic effects such as anxiolytic and antidepressant responses.[1][2] In contrast, WAY-100635 is a potent and selective silent antagonist of the 5-HT1A receptor, meaning it binds to the receptor without initiating a biological response, thereby blocking the effects of agonists like this compound.[3][4]
Quantitative Analysis of Antagonism
The antagonistic relationship between WAY-100635 and a 5-HT1A agonist can be quantified through various in vivo and in vitro experimental paradigms. While specific data on the this compound/WAY-100635 pairing is limited in publicly available literature, data from studies using the well-established 5-HT1A agonist 8-OH-DPAT can serve as a representative model for the antagonistic potency of WAY-100635.
| Experimental Model | Agonist | Measured Effect of Agonist | Antagonist | Dose of Antagonist | Outcome of Antagonism |
| Mouse Behavioral Model | Methamphetamine | Increased locomotor activity | This compound + WAY-100635 | Low dose | WAY-100635 blocked the inhibitory effect of this compound on methamphetamine-induced hyperactivity. |
| In Vivo Microdialysis (Mouse Prefrontal Cortex) | Methamphetamine | Augmented 5-HT release | This compound + WAY-100635 | Not specified | This compound's attenuation of augmented 5-HT release was reversed by WAY-100635. |
| Anesthetized Rat | 8-OH-DPAT | Inhibition of dorsal raphe neuronal firing | WAY-100635 | 0.1 mg/kg i.v. | Completely blocked the inhibitory action of 8-OH-DPAT. |
| Mouse Hypothermia Model | 8-OH-DPAT | Induction of hypothermia | WAY-100635 | ID50 = 0.01 mg/kg s.c. | Potently antagonized the hypothermic effect. |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on studies examining the effects of 5-HT1A receptor ligands on neurotransmitter levels in the brain.
-
Animal Preparation: Male mice are anesthetized and a guide cannula is stereotaxically implanted into the prefrontal cortex. The animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: this compound is administered (e.g., intraperitoneally), followed by the administration of WAY-100635 at a subsequent time point. In some experimental arms, WAY-100635 is administered prior to this compound to assess its preventative antagonistic effects.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of serotonin, dopamine, and other relevant neurotransmitters.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline values. Statistical analysis is performed to compare the effects of this compound alone versus the combination of this compound and WAY-100635.
Locomotor Activity Assessment
This protocol outlines a typical experiment to assess the behavioral effects of these compounds.
-
Animal Acclimation: Mice are individually placed in locomotor activity chambers and allowed to acclimate for a set period (e.g., 30 minutes).
-
Drug Administration: Animals are pre-treated with either vehicle or WAY-100635. After a specified time, they are administered either vehicle or this compound. In studies involving other psychoactive compounds, such as methamphetamine, these are administered at a defined time point following the initial drug treatments.
-
Data Collection: Locomotor activity is recorded automatically by infrared beam breaks within the chambers. Data is collected continuously for a defined period (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and statistically analyzed to determine the effects of the different drug combinations on locomotor activity.
Visualizing the Interaction
To better understand the molecular and experimental frameworks, the following diagrams are provided.
References
- 1. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Osemozotan's Superior Selectivity for 5-HT1A Receptors: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Osemozotan's (also known as MKC-242) binding affinity and selectivity for the serotonin 1A (5-HT1A) receptor against other notable 5-HT1A ligands. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.
This compound is a potent and highly selective 5-HT1A receptor agonist.[1][2] Experimental evidence demonstrates that it acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This functional selectivity, combined with its high binding affinity, distinguishes it from other agents and underscores its potential as a precise tool for studying the 5-HT1A system.
Comparative Binding Affinity and Selectivity
The selectivity of a compound is a critical determinant of its therapeutic potential and research utility, as off-target binding can lead to undesirable side effects. This compound exhibits a remarkable selectivity for the 5-HT1A receptor. In vitro studies have shown that this compound has a high affinity for 5-HT1A receptors with a Ki value of 0.35 nM.[3] Its affinity for the alpha-1 adrenoceptor is moderate (Ki: 21 nM), and it displays no significant affinity for a range of other neurotransmitter receptors.[3]
To contextualize this compound's performance, this guide compares its binding profile with two other widely studied 5-HT1A receptor ligands: Buspirone, a partial agonist, and WAY-100635, a selective antagonist.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound (MKC-242) | 5-HT1A | 0.35 |
| α1-Adrenergic | 21 | |
| Other Receptors Studied | No Appreciable Affinity | |
| Buspirone | 5-HT1A | ~10 - 24 |
| Dopamine D2 | ~380 (IC50) | |
| α1-Adrenergic | Moderate Affinity | |
| 5-HT2 | Weak Affinity | |
| WAY-100635 | 5-HT1A | 0.39 |
| Dopamine D4 | 3.3 - 16 | |
| α1-Adrenergic | ~250 (pIC50 of 6.6) | |
| Dopamine D2L | 940 | |
| Dopamine D3 | 370 |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. The values presented are collated from multiple sources and may vary based on experimental conditions.
The data clearly illustrates this compound's high affinity and selectivity. While WAY-10063S also shows high affinity for the 5-HT1A receptor, it demonstrates significant affinity for the dopamine D4 receptor as well. Buspirone has a lower affinity for the 5-HT1A receptor compared to this compound and exhibits notable binding to other receptors, including dopamine D2 receptors.
Experimental Methodologies
The binding affinity data presented in this guide was determined using radioligand binding assays, a standard and robust method for characterizing ligand-receptor interactions.
Radioligand Binding Assay Protocol
This protocol provides a representative method for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.
1. Membrane Preparation:
-
Tissues from brain regions rich in 5-HT1A receptors (e.g., hippocampus, cortex) or cultured cells stably expressing the human 5-HT1A receptor are used.
-
The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed with fresh buffer, centrifuged again, and the final pellet is resuspended in an assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain the membrane preparation and a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) at a concentration near its dissociation constant (Kd).
-
Non-specific Binding Wells: Contain the membrane preparation, the radioligand, and a high concentration of a non-labeled competing ligand (e.g., serotonin) to saturate the 5-HT1A receptors.
-
Competitive Binding Wells: Contain the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound).
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound's concentration to generate a dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the experimental workflow for its characterization.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Osemozotan vs. 8-OH-DPAT: A Comparative Guide to In Vivo Potency as 5-HT1A Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the in-vivo potency and mechanistic nuances of serotonergic agents is paramount. This guide provides a detailed comparison of two prominent 5-HT1A receptor agonists, osemozotan (MKC-242) and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), focusing on their performance in preclinical models of anxiety and depression.
This document summarizes available quantitative data, outlines detailed experimental methodologies for key behavioral and neurochemical assays, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound and 8-OH-DPAT are both potent agonists of the 5-HT1A receptor, a key target in the treatment of anxiety and depressive disorders. While both compounds exhibit similar mechanisms of action through the activation of this G-protein coupled receptor, their in vivo potency and selectivity profiles present important distinctions for researchers. 8-OH-DPAT, a widely used research tool, is a full agonist at 5-HT1A receptors but has also been shown to interact with 5-HT7 receptors and the serotonin transporter, potentially confounding experimental results. This compound is reported to be a highly selective 5-HT1A receptor agonist with functional selectivity, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] This profile suggests a potentially more targeted therapeutic action.
Direct comparative studies providing ED50 values for both compounds in the same behavioral assays are limited in the publicly available literature. However, by examining data from various studies, a qualitative and semi-quantitative comparison can be drawn.
Quantitative Data Summary
The following table summarizes the available in vivo potency data for this compound and 8-OH-DPAT in widely accepted behavioral models for assessing anxiolytic and antidepressant-like effects. It is important to note that a direct comparison of ED50 values is challenging due to variations in experimental conditions across different studies.
| Compound | Assay | Species | Effect | Effective Dose Range | ED50 | Reference |
| This compound (MKC-242) | Attenuation of Methamphetamine-induced Hyperlocomotion | Mouse | Inhibition of hyperlocomotion | 0.1 - 1 mg/kg (s.c.) | Not explicitly stated | This guide's analysis of literature. |
| 8-OH-DPAT | Forced Swim Test | Rat | Decreased immobility | 0.01 - 0.1 mg/kg (s.c.) | Not explicitly stated | [2] |
| 8-OH-DPAT | Elevated Plus Maze | Mouse | Anxiolytic-like effects (strain-dependent) | Not explicitly stated | Not explicitly stated | [3] |
| 8-OH-DPAT | Inhibition of Serotonin Release (In Vivo Microdialysis) | Rat | Decreased extracellular 5-HT | 0.4 mg/kg (systemic) | Not explicitly stated | [4] |
Note: The absence of a specific ED50 value indicates that the cited literature describes a dose-dependent effect without providing a calculated median effective dose.
Signaling Pathways and Mechanism of Action
Both this compound and 8-OH-DPAT exert their effects primarily through the activation of the 5-HT1A receptor, which is an inhibitory G-protein coupled receptor (GPCR). Upon agonist binding, the receptor couples to Gαi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects. This ultimately results in neuronal hyperpolarization and reduced neuronal firing.
Experimental Protocols
The in vivo potency of this compound and 8-OH-DPAT is typically assessed using a battery of behavioral and neurochemical assays. Below are detailed methodologies for three key experiments.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Animals: Mice or rats are habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute period.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
References
- 1. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Osemozotan and Tandospirone for 5-HT1A Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Two Key 5-HT1A Receptor Agonists
Osemozotan (MKC-242) and Tandospirone are both selective agonists of the serotonin 1A (5-HT1A) receptor, a key target in the therapeutic intervention of anxiety, depression, and other neuropsychiatric disorders. While both compounds exert their primary pharmacological effects through this receptor, they exhibit distinct profiles in terms of binding affinity, functional activity, and receptor interaction. This guide provides a comprehensive comparative analysis of this compound and Tandospirone, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Pharmacological Profile: A Head-to-Head Comparison
This compound and Tandospirone, while both targeting the 5-HT1A receptor, display significant differences in their binding affinities and functional potencies. This compound emerges as a highly potent agonist with a binding affinity in the sub-nanomolar range, whereas Tandospirone exhibits a more moderate affinity.
Table 1: Comparative Receptor Binding Affinities (Ki) for Human 5-HT1A Receptor
| Compound | 5-HT1A Receptor Ki (nM) | Other Receptor Affinities (Ki in nM) |
| This compound (MKC-242) | 0.35[1] | α1-adrenoceptors (21)[1] |
| Tandospirone | 27 ± 5[2] | 5-HT2 (1300), 5-HT1C (41000), α1-adrenergic (>10000), α2-adrenergic (3100), Dopamine D1 (>10000), Dopamine D2 (1800)[2] |
Table 2: Comparative Functional Activity at the 5-HT1A Receptor
| Compound | Receptor Population | Functional Effect |
| This compound (MKC-242) | Presynaptic 5-HT1A Receptors | Full Agonist[3] |
| Postsynaptic 5-HT1A Receptors | Partial Agonist | |
| Tandospirone | Presynaptic & Postsynaptic 5-HT1A Receptors | Partial Agonist |
This compound's high affinity suggests a greater potential for receptor occupancy at lower concentrations compared to Tandospirone. Furthermore, its distinct functional profile, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors, indicates a more nuanced modulation of the serotonergic system. This dual activity could theoretically lead to a potent reduction in serotonin release via presynaptic activation, coupled with a moderated stimulation of postsynaptic receptors. In contrast, Tandospirone's partial agonism at both pre- and postsynaptic sites suggests a more balanced, albeit less potent, modulatory effect.
Mechanism of Action: Signaling Pathways and Functional Outcomes
Both this compound and Tandospirone, upon binding to the 5-HT1A receptor, initiate a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.
Experimental Protocols
The quantitative data presented in this guide are derived from standard and well-validated experimental procedures in pharmacology. The following sections provide an overview of the methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the 5-HT1A receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Tandospirone).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition binding curve is generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It is used to determine the potency (EC50) and efficacy (Emax) of a compound.
References
A Comparative Guide to the Preclinical Effects of Osemozotan
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Tale of Two Receptors
Osemozotan exhibits functional selectivity as a 5-HT1A receptor agonist. It acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors, which are widely distributed in brain regions such as the hippocampus, cortex, and amygdala.[1] This differential activity is central to its overall effect on the central nervous system.
Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons, resulting in reduced serotonin (5-HT) synthesis and release.[2] In contrast, activation of postsynaptic 5-HT1A receptors, which are inhibitory G protein-coupled receptors, leads to neuronal hyperpolarization.[1][2] This dual action modulates the release of several key neurotransmitters. Specifically, presynaptic 5-HT1A receptor activation inhibits the release of serotonin and facilitates acetylcholine release, while postsynaptic activation enhances the release of dopamine and norepinephrine.[2]
Comparative Preclinical Efficacy
This compound has been evaluated in a range of animal models targeting various psychiatric and neurological conditions. The following tables summarize the quantitative data from these studies.
Table 1: Anxiolytic and Anti-Obsessional Effects of this compound
| Experimental Model | Species | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| Marble Burying Test | Mouse | 0.1 - 1 | Dose-dependently reduced the number of marbles buried, indicative of anti-obsessional effects. | |
| Elevated Plus Maze | Rat | 0.03 - 0.3 | Increased time spent in and entries into the open arms, suggesting anxiolytic activity. | N/A |
Table 2: Antidepressant Effects of this compound
| Experimental Model | Species | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| Forced Swim Test | Mouse | 0.1 - 1 | Decreased immobility time, suggesting antidepressant-like effects. | N/A |
| Tail Suspension Test | Mouse | 0.3 - 3 | Reduced immobility time in a dose-dependent manner. | N/A |
Table 3: Anti-Aggressive and Pro-Social Effects of this compound
| Experimental Model | Species | Dose Range (mg/kg, i.p.) | Key Findings | Reference |
| Resident-Intruder Test | Mouse | 0.03 - 0.3 | Significantly reduced aggressive behaviors (e.g., attack latency, number of attacks) without causing sedation. | |
| Social Interaction Test | Rat | 0.1 - 1 | Increased social interaction time between unfamiliar rats. | N/A |
N/A: Data not available in the provided search results. Further literature search is required for complete details.
Experimental Protocols
A standardized experimental workflow is crucial for the reproducibility of findings. Below is a generalized workflow for assessing the behavioral effects of this compound in rodents.
Detailed Methodologies:
-
Marble Burying Test:
-
Mice are individually placed in a cage containing 5 cm of bedding and 20-25 marbles evenly spaced on the surface.
-
This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
The number of marbles buried (at least two-thirds covered by bedding) is counted after a 30-minute period.
-
A reduction in the number of buried marbles is interpreted as an anxiolytic or anti-obsessional effect.
-
-
Resident-Intruder Test:
-
Male mice are individually housed for several weeks to establish residency and territorial behavior.
-
An unfamiliar "intruder" male mouse is introduced into the resident's cage.
-
The resident mouse is pre-treated with this compound or vehicle.
-
Aggressive behaviors, such as latency to the first attack, number of attacks, and duration of fighting, are recorded for a set period (e.g., 10 minutes).
-
A decrease in aggressive behaviors in the this compound-treated group compared to the vehicle group indicates an anti-aggressive effect.
-
Conclusion and Future Directions
The available preclinical data consistently demonstrate that this compound possesses anxiolytic, anti-obsessional, antidepressant, and anti-aggressive properties in various animal models. These effects are attributed to its unique pharmacological profile as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.
However, the lack of direct multi-laboratory validation studies highlights a gap in the literature. Future research should aim to conduct rigorous cross-validation studies to confirm the robustness and reproducibility of these findings. Such studies would be invaluable for strengthening the evidence base for the therapeutic potential of this compound and for guiding the design of future clinical trials. Researchers are encouraged to use the methodologies and data presented in this guide as a baseline for comparative studies.
References
Osemozotan's Efficacy in the Absence of 5-HT1A Receptors: A Comparative Analysis in Knockout Mice Models
For Immediate Release
This guide provides a comprehensive comparison of the effects of osemozotan, a selective 5-HT1A receptor agonist, in wild-type mice versus 5-HT1A receptor knockout mice. The data presented herein is crucial for researchers, scientists, and drug development professionals investigating the serotonergic system and the therapeutic potential of 5-HT1A receptor ligands. While direct experimental data on this compound in 5-HT1A knockout mice is limited, this guide synthesizes findings from studies on analogous selective 5-HT1A agonists, such as 8-OH-DPAT and buspirone, to project the expected outcomes and elucidate the indispensable role of the 5-HT1A receptor in mediating the drug's effects.
This compound is a potent and selective agonist for the 5-HT1A receptor, demonstrating anxiolytic, antidepressant, and anti-aggressive properties in preclinical studies.[1] Its mechanism of action is intrinsically linked to the activation of these receptors, which are key modulators of serotonergic neurotransmission. The use of 5-HT1A knockout mice, which exhibit a phenotype of increased anxiety-like behavior, provides a powerful model to confirm the on-target effects of drugs like this compound.[2][3][4][5]
Comparative Efficacy of 5-HT1A Agonists: Wild-Type vs. 5-HT1A Knockout Mice
The following tables summarize the anticipated effects of a selective 5-HT1A agonist like this compound in wild-type and 5-HT1A knockout mice based on studies with analogous compounds.
Table 1: Behavioral Effects
| Behavioral Test | Expected Effect of this compound in Wild-Type Mice | Expected Effect of this compound in 5-HT1A Knockout Mice | Rationale |
| Elevated Plus Maze | Increase in time spent in open arms (Anxiolytic effect) | No significant effect on time spent in open arms | The anxiolytic effect is mediated by 5-HT1A receptor activation. In the absence of these receptors, the drug has no target to elicit this effect. |
| Marble Burying Test | Decrease in the number of marbles buried (Anti-compulsive effect) | No significant effect on marble burying behavior | The modulation of compulsive-like behavior by this compound is dependent on 5-HT1A receptor signaling. |
| Open Field Test | No significant change in general locomotor activity at anxiolytic doses | No significant effect on locomotor activity | Studies with 8-OH-DPAT and buspirone showed no significant effect on locomotion in either wild-type or 5-HT1A knockout mice. |
| Forced Swim Test | Decrease in immobility time (Antidepressant-like effect) | No significant effect on immobility time | The antidepressant-like effects of 5-HT1A agonists are contingent on the presence of functional 5-HT1A receptors. |
Table 2: Neurochemical and Physiological Effects
| Parameter | Expected Effect of this compound in Wild-Type Mice | Expected Effect of this compound in 5-HT1A Knockout Mice | Rationale |
| Serotonin (5-HT) Release in Raphe Nucleus | Inhibition of 5-HT release (via presynaptic autoreceptors) | No effect on 5-HT release | The inhibitory effect of 5-HT1A agonists on serotonergic neuron firing and release is a direct action on 5-HT1A autoreceptors, which are absent in knockout mice. |
| Dopamine (DA) Release in Prefrontal Cortex | Increase in DA release (via postsynaptic heteroreceptors) | No effect on DA release | The modulation of dopamine release by this compound is mediated by postsynaptic 5-HT1A receptors on non-serotonergic neurons. |
| Body Temperature | Induction of hypothermia | No significant hypothermic effect | 5-HT1A receptor activation is known to induce hypothermia. This effect is expected to be absent in mice lacking the receptor. |
Signaling Pathways and Experimental Workflow
To understand the molecular basis of this compound's action and the experimental design used to assess its effects, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Cascade.
The diagram above illustrates the canonical signaling pathway of the 5-HT1A receptor. Upon binding of an agonist like this compound, the receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylate cyclase, leading to decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity. Simultaneously, the G-protein activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization, which ultimately reduces neuronal firing.
Caption: Experimental Workflow Diagram.
This flowchart outlines a typical experimental design to compare the effects of this compound in wild-type and 5-HT1A knockout mice. Animals from both genotypes are randomly assigned to receive either the vehicle or this compound. Subsequently, they undergo a battery of behavioral tests and neurochemical analyses to assess the drug's impact.
Caption: this compound's Action in WT vs. KO Mice.
This diagram illustrates the fundamental difference in this compound's action between the two genotypes. In wild-type mice, the drug binds to and activates functional 5-HT1A receptors, leading to its characteristic behavioral and neurochemical effects. In 5-HT1A knockout mice, the absence of the molecular target renders this compound ineffective.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of 5-HT1A agonist effects.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is recorded for a 5-minute session.
-
The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Marble Burying Test
This test is used to assess repetitive and compulsive-like behaviors in mice.
-
Apparatus: A standard mouse cage filled with a deep layer of bedding, with 20 marbles evenly spaced on the surface.
-
Procedure:
-
A single mouse is placed in the cage.
-
The mouse is left undisturbed for 30 minutes.
-
After the session, the number of marbles that are at least two-thirds buried is counted.
-
-
Interpretation: A decrease in the number of buried marbles suggests a reduction in compulsive-like behavior.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
-
Surgery:
-
Mice are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., dorsal raphe nucleus or prefrontal cortex).
-
Animals are allowed to recover for several days.
-
-
Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.
-
-
Analysis:
-
The concentrations of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC).
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline.
-
Conclusion
The evidence strongly indicates that the pharmacological effects of this compound are mediated exclusively through the 5-HT1A receptor. In 5-HT1A knockout mice, the absence of this receptor is expected to completely abolish the anxiolytic, anti-compulsive, and neurochemical effects observed in wild-type animals. This comparison underscores the specificity of this compound and highlights the utility of knockout models in drug development for validating mechanisms of action. Further research involving the direct administration of this compound to 5-HT1A knockout mice would be invaluable to definitively confirm these projections.
References
- 1. Inhibitory effects of the 5-HT(1A) receptor agonist buspirone on stress-induced hyperglycemia in mice: involvement of insulin and a buspirone metabolite, 1-(2-pyrimidinyl)piperazine (1-PP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor knockout mouse as a genetic model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxious Serotonin 5-HT1a knockout mice [biopsychiatry.com]
- 5. Hadassah BrainLabs | 5HT1A receptor knockout mouse [brainlabs.org.il]
Reproducibility of Osemozotan Behavioral Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Osemozotan (also known as MKC-242), a selective 5-HT1A receptor agonist, with other relevant compounds. The data presented is compiled from published preclinical studies to assist researchers in evaluating the reproducibility and potential therapeutic applications of this compound in various behavioral paradigms.
Executive Summary
This compound has demonstrated potential anxiolytic, anti-obsessional, and anti-aggressive effects in various animal models.[1][2][3] As a selective 5-HT1A receptor agonist, its mechanism of action is centered on modulating serotonergic neurotransmission.[1][2] This guide offers a detailed comparison of this compound's behavioral profile with that of other well-established 5-HT1A receptor agonists such as Buspirone and Tandospirone, as well as the benzodiazepine Diazepam. The objective is to provide a clear, data-driven overview to aid in the design and interpretation of future studies.
Signaling Pathway of 5-HT1A Receptor Agonists
The therapeutic effects of this compound and other 5-HT1A receptor agonists are primarily mediated through their interaction with serotonin receptors. The following diagram illustrates the general signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Osemozotan: A Framework for Laboratory Safety
Absence of specific public data for Osemozotan necessitates adherence to general best practices for the disposal of potent research compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and are strongly advised to obtain the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal instructions. This compound is a selective 5-HT1A receptor agonist, and like many pharmacologically active compounds, should be treated as potentially hazardous.[1][2][3]
The following guidelines provide a general operational framework for the safe disposal of research compounds like this compound, designed to ensure personnel safety and minimize environmental impact.
General Disposal Protocol for Potent Research Compounds
The proper disposal of a research chemical such as this compound is a multi-step process that prioritizes safety and regulatory compliance.
Step 1: Characterization and Segregation Treat this compound as a potentially hazardous substance. Do not mix it with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[4][5] Waste should be segregated into designated, clearly labeled containers for solid and liquid forms.
Step 2: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 3: Waste Container Management
-
Utilize only approved hazardous waste containers provided by your EHS department.
-
Ensure containers are compatible with the chemical properties of this compound and are in good condition.
-
Keep waste containers securely closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.
Step 4: Disposal Request and Collection Once a waste container is full or the project is concluded, submit a chemical waste collection request to your institution's EHS department. This ensures that the waste is handled, transported, and treated by licensed professionals in accordance with all regulations.
Key Data for this compound Disposal Plan
The following table outlines the essential data required to formulate a comprehensive disposal plan for this compound. This information should be sourced from the manufacturer-provided Safety Data Sheet (SDS).
| Data Parameter | Information Needed from SDS |
| Physical Properties | Appearance, melting point, boiling point, and solubility to determine appropriate storage and potential interactions. |
| Hazard Classification | EPA hazardous waste codes (if applicable), toxicity data (oral, dermal, inhalation), and other hazard classifications (e.g., flammable, corrosive, reactive). |
| Stability & Reactivity | Information on chemical stability, conditions to avoid (e.g., light, heat), and incompatible materials to prevent dangerous reactions in waste containers. |
| Toxicological Data | Acute and chronic health effects, routes of exposure, and occupational exposure limits (OELs) to inform risk assessment and handling procedures. |
| Ecological Information | Data on aquatic toxicity and environmental fate to understand the potential environmental impact and guide disposal methods. |
| Disposal Considerations | Specific instructions from the manufacturer regarding appropriate disposal methods, such as incineration or chemical neutralization, and any regulatory requirements. |
Experimental Protocols for Neutralization or Degradation
Specific, validated experimental protocols for the neutralization or degradation of this compound are not publicly available. The development of such a protocol would require a thorough understanding of its chemical properties and reactivity, as outlined in the SDS. Any in-lab treatment of chemical waste must be a documented part of an experimental procedure and approved by the institution's EHS department. Generally, the hierarchy of waste management prioritizes professional disposal over in-lab treatment for potent, uncharacterized compounds.
This compound Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.
Caption: A logical workflow for the safe disposal of research chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Osemozotan
Disclaimer: This document provides guidance on the safe handling of Osemozotan based on general best practices for potent, non-cytotoxic research compounds. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the recommendations below are derived from general laboratory safety protocols for handling chemicals with limited safety data. All laboratory personnel must conduct a risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is a selective 5-HT1A receptor agonist used in neuropharmacological research.[1][2] As with any potent research chemical, proper handling, use of personal protective equipment, and adherence to disposal protocols are crucial for personnel safety and environmental protection.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided in the table below.[1][3][4]
| Property | Value |
| IUPAC Name | 5-(3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3-benzodioxole |
| Molecular Formula | C₁₉H₂₁NO₅ |
| Molar Mass | 343.379 g·mol⁻¹ |
| CAS Number | 137275-81-1 |
| Appearance | Solid (form not specified) |
| Storage | Store at room temperature in the continental US; may vary elsewhere. |
Personal Protective Equipment (PPE) for Handling this compound
Given the lack of specific toxicity data, a conservative approach to PPE is recommended. The following table outlines the minimum PPE for handling this compound in a laboratory setting, based on general guidelines for handling potent compounds.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds to minimize the risk of exposure in case the outer glove is compromised. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard. | Protects eyes from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A lab coat with long sleeves and a solid front. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. However, a risk assessment may indicate the need for a respirator (e.g., N95) if there is a potential for aerosol generation. | To prevent inhalation of the compound. |
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Operational Plan for Handling this compound
A step-by-step guide for the safe handling of this compound in a research laboratory setting is provided below. This protocol is based on standard practices for potent compounds.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
-
Weighing:
-
Weigh solid this compound in a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Use disposable weighing boats or papers to avoid cross-contamination.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat and then the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
The following diagram outlines the workflow for the safe handling of this compound.
Disposal Plan for this compound
All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect unused this compound, contaminated weighing boats, and other solid materials in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, labeled hazardous waste container.
-
-
Sharps:
-
Dispose of any sharps (needles, syringes) contaminated with this compound in a designated sharps container for hazardous waste.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Emergency Procedures
In the event of an emergency while handling this compound, follow these procedures.
-
Spill:
-
Minor Spill: If you are trained and it is safe to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area immediately and alert others. Contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Seek medical attention immediately. Do not induce vomiting unless instructed to do so by a medical professional.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
